N-[2-(3-phenylpropoxy)phenyl]propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4g/mol |
IUPAC Name |
N-[2-(3-phenylpropoxy)phenyl]propanamide |
InChI |
InChI=1S/C18H21NO2/c1-2-18(20)19-16-12-6-7-13-17(16)21-14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,19,20) |
InChI Key |
QUCGEHBOJKSVAH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OCCCC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-[2-(3-phenylpropoxy)phenyl]propanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, N-[2-(3-phenylpropoxy)phenyl]propanamide. Due to the limited availability of published data on this specific molecule, this document outlines a theoretical yet robust experimental framework based on established organic chemistry principles.
Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing with the etherification of 2-aminophenol, followed by the amidation of the resulting intermediate.
Step 1: Synthesis of 2-(3-phenylpropoxy)aniline
The initial step involves a Williamson ether synthesis, where the sodium salt of 2-aminophenol is reacted with (3-bromopropyl)benzene to yield 2-(3-phenylpropoxy)aniline.
Step 2: Synthesis of this compound
The final product is synthesized through the acylation of 2-(3-phenylpropoxy)aniline with propanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of 2-(3-phenylpropoxy)aniline
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen, add 2-aminophenol (1.0 eq) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.
-
Etherification: After stirring for 30 minutes at 0 °C, add (3-bromopropyl)benzene (1.05 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 2-(3-phenylpropoxy)aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 50 mL).
-
Acylation: Cool the solution to 0 °C and add propanoyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Recrystallize the resulting solid from ethanol/water to yield the pure product.
Characterization Data
The following tables summarize the predicted analytical data for the final product, this compound.
Table 1: Predicted NMR Spectroscopic Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 8.25 (br s, 1H, NH) | 172.5 (C=O) |
| 7.85 (d, J=8.0 Hz, 1H, Ar-H) | 147.0 (Ar-C) |
| 7.30-7.15 (m, 5H, Ph-H) | 141.0 (Ar-C) |
| 7.05-6.90 (m, 3H, Ar-H) | 128.5 (Ar-CH) |
| 4.05 (t, J=6.4 Hz, 2H, OCH₂) | 128.4 (Ar-CH) |
| 2.80 (t, J=7.6 Hz, 2H, PhCH₂) | 126.0 (Ar-CH) |
| 2.40 (q, J=7.5 Hz, 2H, COCH₂) | 124.0 (Ar-CH) |
| 2.15 (quint, J=7.0 Hz, 2H, CH₂CH₂CH₂) | 122.0 (Ar-CH) |
| 1.20 (t, J=7.5 Hz, 3H, CH₃) | 121.0 (Ar-CH) |
| 114.0 (Ar-CH) | |
| 68.0 (OCH₂) | |
| 32.0 (PhCH₂) | |
| 30.0 (COCH₂) | |
| 29.0 (CH₂CH₂CH₂) | |
| 10.0 (CH₃) |
Table 2: Predicted IR and Mass Spectrometry Data
| Technique | Characteristic Peaks/Values |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1660 (C=O stretch, Amide I), 1530 (N-H bend, Amide II), 1250 (C-O stretch) |
| Mass Spec (EI) | m/z (relative intensity): 283 (M⁺), 254 ([M-C₂H₅]⁺), 164 ([M-C₉H₁₁]⁺), 121 ([C₈H₉O]⁺), 91 ([C₇H₇]⁺) |
Table 3: Predicted Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₈H₂₁NO₂ |
| Molecular Weight | 283.36 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85 - 90 °C |
Logical Relationship of Characterization
The following diagram illustrates the logical flow of how the different characterization techniques collectively confirm the structure of the synthesized compound.
Caption: Interrelation of analytical data for structural elucidation.
A Technical Guide to Novel Synthesis Routes for N-Aryl Propanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores modern and innovative synthetic strategies for the formation of N-aryl propanamides, a crucial structural motif in numerous pharmaceuticals and biologically active compounds. This document provides a detailed overview of cutting-edge methodologies, moving beyond traditional approaches to focus on catalytic systems, polarity-reversed strategies, and other novel transformations. Experimental protocols, comparative data, and mechanistic pathways are presented to equip researchers with the knowledge to select and implement the most suitable synthetic routes for their specific applications.
Introduction to N-Aryl Propanamide Synthesis
The N-aryl propanamide linkage is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. The traditional synthesis of this moiety often relies on the coupling of a propanoic acid derivative with an aniline, a reaction that, while effective, can necessitate harsh conditions, stoichiometric activating agents, and can generate significant chemical waste.[1][2] The drive towards greener, more efficient, and highly selective chemical processes has spurred the development of novel synthetic routes that address the limitations of classical methods.
This guide delves into several of these advanced strategies, including:
-
Direct Catalytic Amidation: Utilizing heterogeneous and homogeneous catalysts to directly couple propanoic acids and anilines, releasing only water as a byproduct.
-
Umpolung Amide Synthesis (UmAS): An innovative approach that inverts the traditional polarity of the reacting partners.
-
Synthesis via Nitrile Intermediates: Creative pathways that utilize nitriles as precursors to the amide bond.
-
Azide-Mediated Synthesis: A reliable method for the formation of propanamides, particularly useful in multi-step syntheses.
Each of these methodologies offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions, providing a versatile toolkit for the modern synthetic chemist.
Direct Catalytic Amidation
Direct catalytic amidation represents a significant advancement in amide bond formation, offering an atom-economical and environmentally benign alternative to classical methods.[2] These reactions typically involve the direct coupling of a carboxylic acid and an amine, facilitated by a catalyst that promotes the dehydration of the intermediate ammonium carboxylate salt.
Heterogeneous Catalysis with Metal Oxides
A range of solid catalysts, particularly metal oxides, have demonstrated efficacy in the direct amidation of carboxylic acids with less reactive amines like anilines. Niobium pentoxide (Nb₂O₅) has emerged as a highly effective and reusable Lewis acid catalyst for this transformation.[3] The catalytic activity is attributed to the activation of the carboxylic acid's carbonyl group by Lewis acid sites on the catalyst surface.[3]
dot
Caption: Experimental workflow for heterogeneous catalytic amidation.
Experimental Protocol: Nb₂O₅-Catalyzed Synthesis of N-Phenylpropanamide [3]
-
Reaction Setup: In a pressure-tolerant reaction vessel, combine propanoic acid (1.0 mmol), aniline (1.0 mmol), Nb₂O₅ (50 mg), and toluene (2.0 mL) as the solvent.
-
Reaction: Seal the vessel and heat the mixture to 160°C with vigorous stirring for 24 hours.
-
Work-up: After cooling the reaction mixture to room temperature, the solid Nb₂O₅ catalyst is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the pure N-phenylpropanamide.
Boron-Mediated Catalysis
Boronic acids and their derivatives have been identified as effective catalysts for direct amide formation.[4] These reactions often require the removal of water, which can be achieved using molecular sieves or azeotropic distillation. The mechanism is thought to involve the formation of a reactive acyloxyboron intermediate.
Table 1: Comparison of Catalytic Amidation Methods
| Catalyst | Amine Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nb₂O₅ | Aniline | 160 | 24 | High | [3] |
| ZrCl₄ | Aniline | 110 | 24 | Moderate | |
| TiO₂ | Aniline | 110 | 24 | Moderate | [5] |
| Boronic Acid | Various anilines | 60 - reflux | 16-24 | Good to Excellent | [6] |
Umpolung Amide Synthesis (UmAS)
Umpolung Amide Synthesis (UmAS) is a conceptually novel strategy that reverses the traditional nucleophilic character of the amine and the electrophilic character of the acyl donor.[1][7][8] This method has been successfully applied to the synthesis of N-aryl amides, a reaction that was a persistent challenge for earlier UmAS protocols.[1] The reaction proceeds via the coupling of an α-fluoronitroalkane with an N-aryl hydroxylamine, promoted by a simple Brønsted base.[1]
dot
Caption: Simplified mechanistic pathway of Umpolung Amide Synthesis.
This approach is particularly noteworthy for its ability to forge amide bonds in challenging contexts, such as in the synthesis of α-chiral N-aryl amides, with complete conservation of enantioenrichment.[1]
Experimental Protocol: General Procedure for Umpolung N-Aryl Amide Synthesis [1]
-
Reaction Setup: In a reaction vial, combine the N-aryl hydroxylamine (1.5 equivalents), cesium carbonate (Cs₂CO₃, 3.0 equivalents), and the α-fluoronitropropane (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent (e.g., toluene) to achieve a concentration of 0.05 M.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After the reaction is complete, filter the mixture through a pad of silica gel to remove inorganic salts.
-
Analysis and Purification: The yield can be determined by ¹H NMR spectroscopy using an internal standard. The product can be further purified by column chromatography if necessary.
Table 2: Optimization of Umpolung N-Aryl Amide Synthesis [1]
| Base | Solvent | Temperature | Time (h) | Yield (%) |
| Cs₂CO₃ | Toluene | Room Temp. | 16-26 | High |
| K₂CO₃ | Toluene | Room Temp. | 16-26 | Moderate |
| DBU | Toluene | Room Temp. | 16-26 | Low |
| Cs₂CO₃ | CH₃CN | Room Temp. | 16-26 | Moderate |
Synthesis from Nitrile Precursors
Novel synthetic routes have been developed that utilize nitriles as the starting material for the construction of N-aryl amides, bypassing the need for carboxylic acids or their activated derivatives.
Copper-Catalyzed ipso-Amidation of Arylboronic Acids
A ligand-free, copper-catalyzed method allows for the ipso-amidation of arylboronic acids with nitriles.[9] This one-pot reaction combines the hydrolysis of the nitrile to an amide intermediate with a subsequent copper-catalyzed coupling with the arylboronic acid. The use of aerial oxygen as the oxidant makes this an environmentally friendly and cost-effective approach.[9]
Experimental Protocol: Copper-Catalyzed Synthesis of N-Aryl Amides from Nitriles [9]
-
Reaction Setup: To a reaction tube, add the arylboronic acid (0.5 mmol), the nitrile (0.6 mmol), CuBr₂ (10 mol%), and potassium tert-butoxide (1.5 equivalents).
-
Solvent Addition: Add tert-butanol (t-BuOH, 2.0 mL) as the solvent.
-
Reaction: Stir the mixture at 80°C under an air atmosphere for 12 hours.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried, concentrated, and purified by column chromatography.
Aza-Hofmann-type Rearrangement of Amidines
Another innovative route involves the conversion of nitriles to N-arylamides via an intermediate amidine.[10] The amidine, prepared from a nitrile and an amine, undergoes a hypervalent iodine-mediated aza-Hofmann-type rearrangement to yield the final N-arylamide product.[10]
dot
Caption: Synthetic pathways from nitriles to N-aryl propanamides.
Azide-Mediated Synthesis
The formation of N-aryl propanamides can also be achieved through an azide-mediated coupling reaction. This method is particularly useful in the synthesis of complex molecules where other functional groups might not be compatible with different amidation conditions. The synthesis involves the conversion of a propanoyl hydrazide into a reactive propanoyl azide intermediate, which then couples with the desired aniline.[11]
Experimental Protocol: Azide-Mediated Synthesis of an N-Aryl Propanamide Derivative [11]
-
Azide Formation: A slurry of a 3-substituted propanhydrazide (1.0 equivalent) is created in a mixture of acetic acid, 1N HCl, and water. The slurry is cooled to -5°C. A cold solution of sodium nitrite (NaNO₂, 1.5 equivalents) in water is added portion-wise, maintaining the low temperature. This generates the acyl azide in situ.
-
Extraction: The resulting mixture is extracted multiple times with a cold organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with cold 3% sodium bicarbonate solution and water, then dried over sodium sulfate.
-
Coupling Reaction: The cold ethyl acetate solution of the acyl azide is added to a solution of the desired aniline (1.1 equivalents) in ethyl acetate.
-
Reaction: The reaction mixture is stirred at 0-5°C for 2 hours, and then at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is washed with dilute HCl, sodium bicarbonate solution, and brine. The organic layer is dried, concentrated, and the crude product is purified by crystallization or column chromatography.
Table 3: Summary of Novel Synthesis Routes
| Method | Key Reagents | Advantages | Limitations |
| Catalytic Amidation | Metal oxides (Nb₂O₅), Boronic acids | Atom economical, green (water is the only byproduct), reusable catalyst (heterogeneous). | High temperatures may be required, catalyst deactivation can occur. |
| Umpolung Amide Synthesis | α-Fluoronitroalkanes, N-Aryl hydroxylamines, Base | Novel reactivity, excellent for stereoconservation, mild conditions. | Requires specialized starting materials (α-fluoronitroalkanes, N-aryl hydroxylamines). |
| Cu-Catalyzed ipso-Amidation | Arylboronic acids, Nitriles, CuBr₂ | Ligand-free, uses air as oxidant, good functional group tolerance. | Requires arylboronic acid starting materials. |
| Amidine Rearrangement | Nitriles, Amines, Hypervalent iodine reagents | Bypasses carboxylic acids, good yields. | Stoichiometric use of hypervalent iodine reagent. |
| Azide-Mediated Synthesis | Propanhydrazide, NaNO₂, Aniline | Reliable, good for complex molecules with sensitive functional groups. | Involves potentially hazardous azide intermediates, multi-step process. |
Conclusion
The synthesis of N-aryl propanamides has been significantly advanced by the development of novel and innovative chemical methodologies. Direct catalytic amidation and routes starting from nitriles offer greener and more efficient alternatives to traditional methods that rely on stoichiometric activating agents. Umpolung Amide Synthesis provides a paradigm shift in thinking about amide bond formation, enabling reactions that are otherwise challenging, particularly in the context of stereochemistry. The azide-mediated route remains a robust and reliable tool for the synthesis of complex molecular architectures.
The choice of synthetic strategy will ultimately depend on the specific requirements of the target molecule, including the presence of other functional groups, scalability, and stereochemical considerations. This guide provides the foundational knowledge and practical protocols for researchers to navigate these modern synthetic options and successfully incorporate N-aryl propanamide moieties into their target compounds.
References
- 1. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Amidation [catalyticamidation.info]
- 3. scilit.com [scilit.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Umpolung - Wikipedia [en.wikipedia.org]
- 9. Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
In silico prediction of N-[2-(3-phenylpropoxy)phenyl]propanamide ADMET properties
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental or predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) data for the compound N-[2-(3-phenylpropoxy)phenyl]propanamide. This indicates that the compound is likely a novel chemical entity or has not been extensively studied and reported in the public domain.
Therefore, this technical guide will outline a comprehensive in silico workflow for predicting the ADMET properties of this compound. It will serve as a methodological blueprint for researchers and drug development professionals to characterize this and other novel compounds. The guide will detail the computational models and methodologies that can be employed, present data tables with predicted values for structurally similar compounds as illustrative examples, and provide standardized experimental protocols for future validation.
Introduction to In Silico ADMET Prediction
In modern drug discovery, the early assessment of ADMET properties is critical to reduce the high attrition rates of drug candidates in later developmental stages.[1] In silico (computational) methods provide a rapid and cost-effective approach to predict these properties before a compound is even synthesized, allowing for the early identification of potential liabilities.[2][3] These predictive models utilize a compound's chemical structure to forecast its pharmacokinetic and toxicological profile through various techniques, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physiologically based pharmacokinetic (PBPK) simulations.[3][4][5]
The primary goal of in silico ADMET profiling is to guide the selection and optimization of lead compounds by flagging potential issues such as poor absorption, unfavorable distribution, rapid metabolism, inefficient excretion, or toxicity.[2][6]
Predicted Physicochemical and ADMET Properties
While specific data for this compound is unavailable, predictions can be generated using various computational platforms. The following tables summarize key ADMET-relevant properties predicted for structurally related propanamide analogs found in public databases. These values serve as representative examples of the type of data generated in an in silico assessment.
Table 1: Predicted Physicochemical Properties Note: These values are for illustrative, structurally related compounds and not this compound.
| Property | Predicted Value (Example Compound A: 2-Phenylpropanamide) | Predicted Value (Example Compound B: N-Ethyl-N-phenylpropanamide) | Significance in Drug Discovery |
| Molecular Weight | 149.19 g/mol [7] | 177.24 g/mol [8] | Influences size-dependent diffusion and transport. |
| LogP (Octanol/Water Partition Coefficient) | 1.3[7] | 2.1 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 43.1 Ų[7] | 20.3 Ų[8] | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1[7] | 0 | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 1[7] | 1 | Affects solubility and membrane permeability. |
| Rotatable Bonds | 2[7] | 3 | Influences conformational flexibility and binding affinity. |
Table 2: Predicted ADME Properties Note: These predictions are hypothetical and based on general QSAR models for compounds with similar functional groups.
| Parameter | Predicted Outcome | Rationale and Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract based on typical properties of small, moderately lipophilic molecules. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | Likely | Amide-containing structures can be substrates for efflux transporters like P-gp, potentially reducing bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes | The predicted lipophilicity and TPSA may allow the compound to cross the BBB, which could be a desired or undesired effect depending on the therapeutic target. |
| Plasma Protein Binding (PPB) | High | High lipophilicity often correlates with high binding to plasma proteins like albumin, reducing the free fraction of the drug available for therapeutic action. |
| Metabolism | ||
| CYP450 2D6 Substrate | Likely | The phenyl and propoxy groups are potential sites for hydroxylation by cytochrome P450 enzymes. |
| CYP450 3A4 Substrate | Likely | A common metabolic pathway for a wide range of xenobiotics. |
| Metabolic Stability | Moderate | The propanamide linkage may be susceptible to hydrolysis by amidases. |
| Excretion | ||
| Route of Elimination | Primarily Hepatic | Metabolism in the liver is expected to be the main route of clearance. |
Table 3: Predicted Toxicity Endpoints Note: Toxicity predictions are probabilistic and require experimental validation. These are based on common structural alerts.
| Toxicity Endpoint | Predicted Risk | Structural Alert or Basis for Prediction |
| Ames Mutagenicity | Low | No common structural alerts for mutagenicity are present. |
| Hepatotoxicity | Moderate Risk | Phenyl-containing compounds can sometimes form reactive metabolites that lead to liver toxicity. |
| Carcinogenicity | Low Risk | No obvious carcinogenic substructures are identified. |
| Skin Sensitization | Low to Moderate | Aromatic amines or related structures can sometimes be associated with skin sensitization. |
| hERG Inhibition | Moderate Risk | The combination of lipophilicity and aromatic features can contribute to inhibition of the hERG potassium channel, a risk factor for cardiotoxicity. |
In Silico Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties for a novel chemical entity like this compound.
Methodologies for In Silico Prediction
The workflow described above relies on several key computational methodologies:
-
Molecular Descriptor Calculation: The process begins by converting the 2D or 3D structure of the molecule into a series of numerical values known as descriptors. These can include physicochemical properties (LogP, TPSA), electronic properties, and topological indices (e.g., molecular fingerprints).[9]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure (represented by descriptors) with a specific biological activity or property.[4] For ADMET prediction, these models are trained on large datasets of compounds with known experimental values.[10]
-
Machine Learning (ML): Modern in silico tools heavily rely on machine learning algorithms such as Random Forest, Support Vector Machines (SVM), and Graph Neural Networks (GNNs).[4][5][11] These methods can capture complex, non-linear relationships between chemical structures and their ADMET profiles, often providing higher accuracy than traditional QSAR models.[4][5]
-
Pharmacophore Modeling: This ligand-based method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a particular biological effect, such as binding to a metabolizing enzyme or a transporter.
-
Structure-Based Modeling: When the 3D structure of a relevant protein (like a CYP450 enzyme or the hERG channel) is known, molecular docking can be used to predict the binding affinity and orientation of the compound in the protein's active site. This helps in predicting potential metabolism sites or off-target interactions.[6]
Hypothetical Metabolic Pathway
Given its chemical structure, this compound is likely to undergo metabolism primarily via the cytochrome P450 system. The following diagram illustrates potential metabolic pathways.
References
- 1. audreyli.com [audreyli.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenylpropionamide, (RS)- | C9H11NO | CID 223465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Ethyl-N-phenylpropanamide | C11H15NO | CID 347854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Action Propanamides: A Technical Guide to the Inhibition of Urease and Cyclooxygenase-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel propanamide-based compounds, specifically those conjugated with sulfonamides, are emerging as a promising class of dual-action inhibitors targeting both urease and cyclooxygenase-2 (COX-2). This technical guide provides an in-depth overview of the mechanism of action of these compounds, focusing on naproxen-sulfa drug conjugates. By simultaneously targeting urease, an enzyme implicated in bacterial pathogenesis, and COX-2, a key mediator of inflammation and pain, these compounds present a novel therapeutic strategy for conditions where both bacterial infection and inflammation are contributing factors. This document details the experimental protocols for assessing their inhibitory activity, presents quantitative data for a series of these compounds, and visualizes the key mechanistic pathways.
Mechanism of Action: Dual Enzyme Inhibition
The core mechanism of action for these novel propanamide-based compounds lies in their ability to concurrently inhibit two distinct enzymes: urease and COX-2. This dual inhibition is achieved through the unique structural features of the propanamide-sulfonamide conjugates. The naproxen moiety, a well-known non-steroidal anti-inflammatory drug (NSAID), is primarily responsible for the inhibition of COX-2, while the sulfonamide portion of the molecule plays a crucial role in binding to the active site of urease.
Urease Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1] This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. The propanamide-sulfonamide conjugates act as competitive inhibitors of urease.[2] Molecular docking studies suggest that the sulfonamide group coordinates with the nickel ions in the urease active site, mimicking the substrate (urea) and blocking its access.[3] Key amino acid residues within the urease active site, such as histidine, arginine, and aspartate, are involved in stabilizing the inhibitor through hydrogen bonding and hydrophobic interactions.[3][4]
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The propanamide moiety, particularly when derived from a known NSAID like naproxen, is the primary pharmacophore for COX-2 inhibition. These compounds bind to the hydrophobic channel of the COX-2 active site, preventing the entry of the arachidonic acid substrate.[5] The sulfonamide group can also form crucial hydrogen bonds with amino acid residues at the entrance of the active site, such as arginine and tyrosine, further stabilizing the enzyme-inhibitor complex.[6] This selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key feature for reducing the gastrointestinal side effects associated with traditional NSAIDs.[2]
Quantitative Data: Inhibitory Potency
The inhibitory activities of a series of naproxen-sulfonamide conjugates against urease and COX-2 have been quantified and are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Sulfonamide Moiety | Urease IC50 (µM) | COX-2 Inhibition (%) at 10 µM |
| 1 | Sulfanilamide | 6.69 ± 0.11 | - |
| 2 | Sulfathiazole | 5.82 ± 0.28 | - |
| 3 | Sulfaguanidine | 5.06 ± 0.29 | - |
| 4 | Sulfamethoxazole | - | 75.4 |
| Reference | Thiourea (for Urease) | 22.61 | - |
| Reference | Celecoxib (for COX-2) | - | 77.1 |
Data sourced from Ahmad et al., 2023.[2]
Experimental Protocols
Synthesis of Naproxen-Sulfonamide Conjugates
A general method for the synthesis of propanamide-sulfonamide conjugates involves a multi-step process starting from the parent NSAID, naproxen.
Step 1: Synthesis of Naproxen Acyl Chloride Naproxen is reacted with thionyl chloride in a suitable solvent, such as dry methanol, at a reduced temperature (e.g., -5°C) with vigorous stirring. The thionyl chloride is added dropwise. This reaction converts the carboxylic acid group of naproxen into a more reactive acyl chloride.
Step 2: Conjugation with Sulfonamides The synthesized naproxen acyl chloride is then reacted with the desired sulfonamide derivative (e.g., sulfathiazole). This reaction is typically carried out in the presence of a base, such as pyridine, and a suitable solvent like dry tetrahydrofuran (THF). The reaction mixture is refluxed for several hours.
Step 3: Purification The resulting crude product is purified using standard techniques. The reaction mixture is cooled and poured onto crushed ice to precipitate the product. The precipitate is then collected by filtration and recrystallized from a suitable solvent system, such as ethanol/DMF, to yield the pure propanamide-sulfonamide conjugate.[7]
In Vitro Urease Inhibition Assay (Berthelot Method)
The urease inhibitory activity of the synthesized compounds is determined using a modified Berthelot method, which quantifies the amount of ammonia produced by the enzymatic reaction.
Materials:
-
Jack bean urease
-
Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5)
-
Test compounds dissolved in a suitable solvent (e.g., methanol)
-
Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside)
-
Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare the assay mixture in a 96-well plate containing ruminal microbial urease (15 µL), the test compound at various concentrations (15 µL), and urea solution (70 µL).[8]
-
Incubate the mixture in a water bath at 37°C for 30 minutes.[8]
-
Stop the reaction and initiate color development by adding the phenol reagent (50 µL) and the alkali reagent (50 µL) to each well.[8]
-
Incubate the plate at 37°C for an additional 30 minutes.[8]
-
Measure the absorbance of the resulting blue-green chromophore at a wavelength of 625 nm using a microplate spectrophotometer.[8]
-
A control experiment is performed without the test compound to determine 100% enzyme activity. A blank is also included, which contains the buffer and test compound but no urea.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vitro COX-2 Inhibition Assay (Fluorometric)
The COX-2 inhibitory activity is assessed using a fluorometric screening kit, which measures the production of Prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Prepare the test inhibitors by dissolving them in a suitable solvent and diluting them to the desired test concentration with COX Assay Buffer.[4]
-
In a 96-well plate, add the diluted test inhibitor. For the enzyme control (no inhibitor) and inhibitor control (e.g., Celecoxib), add the assay buffer and the reference inhibitor, respectively.[4]
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and human recombinant COX-2 enzyme.[6]
-
Add the reaction mix to each well.[6]
-
Initiate the reaction by adding a diluted solution of Arachidonic Acid/NaOH to each well.[6]
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[4]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the enzyme control.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. anglisticum.org.mk [anglisticum.org.mk]
- 8. researchgate.net [researchgate.net]
Preliminary Biological Screening of N-[2-(3-phenylpropoxy)phenyl]propanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed strategy for the preliminary biological screening of the novel compound N-[2-(3-phenylpropoxy)phenyl]propanamide. As of the date of this publication, no specific biological data for this compound is available in the public domain. The experimental protocols are based on established methodologies for structurally related compounds, and any presented quantitative data is purely illustrative to guide potential screening efforts.
Introduction
This compound is a novel chemical entity belonging to the propanamide class of compounds. Structural analogs, including various N-phenylpropanamides and phenylpropanoids, have demonstrated a wide spectrum of biological activities. These activities range from potent analgesic effects mediated by opioid receptors to antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Given this precedent, a systematic, multi-tiered preliminary biological screening is warranted to elucidate the potential therapeutic value of this compound.
This guide provides a comprehensive framework for conducting an initial in vitro biological evaluation. It details standardized protocols for assessing cytotoxicity, antimicrobial effects, and potential interactions with key protein targets suggested by its structural motifs, namely opioid receptors, Fatty Acid Amide Hydrolase (FAAH), and cholinesterases.
Illustrative Data Summary
The following tables present hypothetical data for this compound (referred to as "Test Compound") to serve as an example of how screening results can be structured and interpreted.
Table 1: Cytotoxicity Screening
| Cell Line | Assay Type | Parameter | Value (µM) |
| HEK293 | MTT | IC₅₀ | > 100 |
| HepG2 | MTT | IC₅₀ | > 100 |
| A549 | MTT | IC₅₀ | > 100 |
IC₅₀: Half-maximal inhibitory concentration. Values > 100 µM suggest low cytotoxicity.
Table 2: Antimicrobial Screening
| Organism | Assay Type | Parameter | Value (µg/mL) |
| Staphylococcus aureus | Broth Microdilution | MIC | 64 |
| Escherichia coli | Broth Microdilution | MIC | > 128 |
| Candida albicans | Broth Microdilution | MIC | > 128 |
| Pseudomonas aeruginosa | Broth Microdilution | MIC | > 128 |
MIC: Minimum Inhibitory Concentration. Lower values indicate greater antimicrobial potency.
Table 3: Target-Based Screening
| Target | Assay Type | Radioligand/Substrate | Parameter | Value (nM) |
| Mu-Opioid Receptor (MOR) | Radioligand Binding | [³H]-DAMGO | Kᵢ | 85 |
| FAAH | Fluorometric | AMC-Arachidonoyl Amide | IC₅₀ | 1,250 |
| Acetylcholinesterase (AChE) | Colorimetric (Ellman's) | Acetylthiocholine | IC₅₀ | > 10,000 |
| Butyrylcholinesterase (BChE) | Colorimetric (Ellman's) | Butyrylthiocholine | IC₅₀ | > 10,000 |
Kᵢ: Inhibitory constant. IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher affinity/potency.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for investigation based on screening results.
Caption: Proposed workflow for preliminary biological screening and hit validation.
Caption: Hypothetical MOR agonist signaling pathway.
Experimental Protocols
General Cytotoxicity Screening: MTT Assay
This assay assesses the effect of the test compound on cell metabolic activity, a proxy for cell viability.[1][2][3][4]
-
Materials:
-
Human cell lines (e.g., HEK293, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Test Compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the Test Compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[1]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.
-
Antimicrobial Screening: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.[5][6][7][8][9]
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans)
-
Appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test Compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well plates
-
Spectrophotometer or plate reader (600 nm)
-
-
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the Test Compound in broth to achieve a range of concentrations (e.g., 128 to 0.25 µg/mL) in a final volume of 50 µL.
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring absorbance at 600 nm.
-
Target-Based Screening Protocols
This competitive binding assay measures the affinity of the test compound for the mu-opioid receptor.[10][11][12][13][14]
-
Materials:
-
Membrane preparation from cells expressing human MOR (e.g., CHO-hMOR cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]-DAMGO (a selective MOR agonist)
-
Non-specific binding control: Naloxone (10 µM)
-
Test Compound dilutions
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine 50 µL of Test Compound dilutions, 50 µL of [³H]-DAMGO (at a final concentration near its Kₑ), and 100 µL of the membrane preparation in binding buffer. For total binding, add buffer instead of the test compound. For non-specific binding, add naloxone.
-
Incubation: Incubate the reactions for 60 minutes at 25°C.
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
This is a fluorescence-based assay to screen for FAAH inhibitors.[15][16][17][18]
-
Materials:
-
Procedure:
-
Reaction Setup: To the wells of a black 96-well plate, add assay buffer, FAAH enzyme, and the Test Compound dilutions (final DMSO concentration <1%). Include controls for 100% activity (enzyme + vehicle) and background (buffer only).
-
Pre-incubation: Incubate the plate for 5-10 minutes at 37°C.
-
Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity. The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), corresponds to enzyme activity.[15]
-
Analysis: Calculate the percent inhibition for each concentration of the Test Compound relative to the 100% activity control. Determine the IC₅₀ value using non-linear regression.
-
This colorimetric assay measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19][20][21][22][23]
-
Materials:
-
AChE (from electric eel) and BChE (from equine serum)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Substrates: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)[19][20]
-
Test Compound dilutions
-
Positive control inhibitor (e.g., Donepezil)
-
Clear 96-well plates
-
Plate reader (412 nm)
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the Test Compound dilutions.
-
Enzyme Addition: Add the respective cholinesterase enzyme (AChE or BChE) to the wells.
-
Pre-incubation: Incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add the corresponding substrate (ATCI for AChE, BTCI for BChE) to each well to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm kinetically for 5-10 minutes. The hydrolysis of the thiocholine substrate produces a yellow-colored product upon reaction with DTNB.[19]
-
Analysis: Determine the reaction rate (V) for each concentration. Calculate the percent inhibition relative to the enzyme control (no inhibitor). Determine the IC₅₀ value using non-linear regression.
-
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elifesciences.org [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. biocompare.com [biocompare.com]
- 17. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 18. caymanchem.com [caymanchem.com]
- 19. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 20. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structure-Activity Relationship (SAR) Studies of N-Substituted Propanamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted propanamides, a versatile scaffold in medicinal chemistry. We will explore their diverse biological activities, focusing on their roles as transient receptor potential vanilloid 1 (TRPV1) antagonists, anticonvulsants, and antiproliferative agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.
N-Substituted Propanamides as TRPV1 Antagonists
N-substituted propanamides have been extensively investigated as antagonists of the TRPV1 receptor, a key player in pain perception. SAR studies have focused on optimizing the different regions of the propanamide scaffold to enhance binding affinity and antagonist potency.
Quantitative SAR Data for TRPV1 Antagonists
The following table summarizes the in vitro activity of a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides and related analogs against rat TRPV1 (rTRPV1) and human TRPV1 (hTRPV1) expressed in CHO cells.[1][2]
| Compound | Substitution | rTRPV1 Kᵢ (nM) | rTRPV1 Kᵢ (ant) (nM) | hTRPV1 Kᵢ (nM) | hTRPV1 Kᵢ (ant) (nM) |
| 1 | 3-H (Thiourea analog) | 63 | 54 | - | - |
| 2 | 3-F (Thiourea analog) | 53.5 | 9.2 | - | - |
| 3 | 3-F | - | - | - | - |
| 50 | Diphenylpropenyl analog | 21.5 | - | - | - |
| 54 | (4,4'-dimethyl)diphenylpropenyl | - | 8.0 | - | - |
| 54S | (S)-3-fluoro | Potent | Potent | High Affinity | Potent |
| 54R | (R)-3-fluoro | Marked loss of activity | Marked loss of activity | Marked loss of activity | Marked loss of activity |
Kᵢ represents the binding affinity, and Kᵢ (ant) represents the antagonist activity.
Key SAR Insights:
-
A-Region (Phenyl Ring): Substitution on the 2-(4-methylsulfonylaminophenyl) ring significantly impacts activity. A 3-fluoro substitution (compound 2) was found to be a potent antagonist.[1]
-
Stereochemistry: The activity is stereospecific, with the (S)-configuration of the 3-fluoro analogue (54S) being the active enantiomer, while the (R)-configuration (54R) shows a marked loss of activity.[1]
-
B-Region (Propanamide Linker): Modifications in the propanamide region have been explored, including the introduction of dimethyl and cyclopropyl groups.[2][3]
-
C-Region (N-substituent): Replacement of the 4-t-butylbenzyl group with other aryl alkyl and diaryl alkyl derivatives has been investigated. The diphenylpropenyl analogue (50) showed a twofold increase in binding affinity compared to the lead compound 3. The (4,4′-dimethyl)diphenylpropenyl analogue (54) exhibited potent antagonism comparable to compound 3.[2]
Experimental Protocol: TRPV1 Radioligand Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of N-substituted propanamides for the TRPV1 receptor.[4][5][6]
Materials:
-
Membrane preparations from cells expressing the TRPV1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Resiniferatoxin).
-
Test compounds (N-substituted propanamides) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known TRPV1 ligand like capsaicin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and the test compound at varying concentrations. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathway: TRPV1 Antagonism
Caption: TRPV1 antagonism by N-substituted propanamides.
N-Substituted Propanamides as Anticonvulsants
Several N-substituted propanamide derivatives have demonstrated significant anticonvulsant activity in preclinical models. These compounds are often designed based on the pharmacophoric features of known antiepileptic drugs.
Quantitative SAR Data for Anticonvulsants
The following table presents the anticonvulsant activity and neurotoxicity of selected N-substituted propanamide analogs.
| Compound | N-Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) (MES) |
| 5j | N-3-arylamide substituted 5,5-cyclopropanespirohydantoin | 9.2 | - | 421.6 | 45.8 |
| I | N-(2-hydroxyethyl) cinnamamide | 17.7 | - | 154.9 | 8.8 |
| 1d | (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | 17.0 | - | 211.1 | 12.4 |
| 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 49.6 | 67.4 | >300 | >6.0 |
ED₅₀ is the median effective dose, and TD₅₀ is the median toxic dose. The Protective Index (PI) is calculated as TD₅₀/ED₅₀.[7][8]
Key SAR Insights:
-
The presence of an aryl group and a hydantoin moiety in compound 5j contributes to its high potency in the MES test.[7]
-
For cinnamamide derivatives, substitution on the phenyl ring influences both anticonvulsant activity and toxicity. The 3-fluoro substitution in 1d slightly improved potency and significantly reduced neurotoxicity compared to the parent compound I .[8]
-
Compound 14 demonstrates broad-spectrum activity in both MES and scPTZ tests, suggesting a more complex mechanism of action.
Experimental Protocols for Anticonvulsant Screening
The MES test is a widely used model for generalized tonic-clonic seizures.[7][9][10]
Materials:
-
Rodent shocker with corneal electrodes.
-
Male mice (e.g., ICR strain, 23 ± 3 g).
-
Test compounds administered orally (p.o.) or intraperitoneally (i.p.).
-
Vehicle control.
Procedure:
-
Compound Administration: Administer the test compound or vehicle to groups of mice at various doses.
-
Acclimatization: Allow a specific time for drug absorption (e.g., 30-60 minutes).
-
Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Abolition of this tonic extension is considered protection.
-
ED₅₀ Determination: The ED₅₀, the dose that protects 50% of the animals, is calculated from the dose-response data.
The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[9][11]
Materials:
-
Pentylenetetrazole (PTZ) solution.
-
Male mice.
-
Test compounds and vehicle.
-
Observation cages.
Procedure:
-
Compound Administration: Administer the test compound or vehicle to groups of mice.
-
PTZ Injection: After a predetermined time, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observation: Place the animals in individual cages and observe for 30 minutes for the onset of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, or jaw).
-
Protection Criteria: An animal is considered protected if no clonic seizure is observed within the 30-minute observation period.
-
ED₅₀ Determination: The ED₅₀ is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.
Signaling Pathway: Anticonvulsant Mechanism of Action
Many anticonvulsant N-substituted propanamides are thought to act by modulating voltage-gated sodium channels.[12][13]
Caption: Anticonvulsant mechanism of N-substituted propanamides.
N-Substituted Propanamides as Antiproliferative Agents
Certain N-substituted propanamides have shown promise as antiproliferative agents against various cancer cell lines. Their mechanism of action can be diverse, including the inhibition of key enzymes involved in cell growth and proliferation.
Quantitative SAR Data for Antiproliferative Agents
The following table summarizes the antiproliferative activity of novel N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides against several human cancer cell lines.[14][15]
| Compound | N-Alkyl Group | HCT-116 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 2 | - | >50 | >50 | >50 | >50 |
| 4 | - | >50 | >50 | >50 | >50 |
| 6f | - | <50 | <50 | <50 | <50 |
| 6i | - | <50 | <50 | <50 | <50 |
| 6k | - | 10.88 ± 0.8 | 9.46 ± 0.7 | 6.93 ± 0.4 | 12.17 ± 0.9 |
| Doxorubicin | (Control) | 5.23 ± 0.3 | 5.57 ± 0.4 | 4.17 ± 0.2 | 8.87 ± 0.6 |
IC₅₀ is the half-maximal inhibitory concentration.
Key SAR Insights:
-
The nature of the N-alkyl substituent plays a crucial role in the antiproliferative activity.
-
Compound 6k exhibited the highest activity across all tested cell lines, with potency comparable to the standard anticancer drug doxorubicin.[15]
-
In silico studies suggest that these compounds may exert their antiproliferative effects through the inhibition of histone deacetylase 6 (HDAC-6).[14][15]
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][8][16]
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa, MCF-7, PC-3).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds (N-substituted propanamides) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Experimental Workflow: In Vitro Antiproliferative Screening
Caption: Workflow for in vitro antiproliferative screening.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 3. 2.5. Antiproliferative (cell viability) assay [bio-protocol.org]
- 4. Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols: N-[2-(3-phenylpropoxy)phenyl]propanamide as a Potential Antiproliferative Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of N-[2-(3-phenylpropoxy)phenyl]propanamide as an antiproliferative agent. While direct experimental data for this specific compound is not yet available in published literature, this document synthesizes information from structurally related propanamide and benzamide derivatives to propose potential mechanisms of action, relevant biological assays, and detailed experimental protocols. The provided information is intended to serve as a foundational resource for researchers initiating investigations into the anticancer properties of this compound.
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Propanamide and its derivatives have emerged as a promising class of compounds with demonstrated antiproliferative activities against various cancer cell lines. Structurally, this compound belongs to this class and warrants investigation for its potential as a therapeutic agent. This document outlines the potential biological activities, mechanisms of action, and methodologies for evaluating the antiproliferative effects of this compound, based on data from analogous molecules.
Potential Mechanism of Action
Based on studies of structurally similar compounds, this compound may exert its antiproliferative effects through the modulation of key cellular signaling pathways involved in cancer cell growth, proliferation, and survival. Natural products and synthetic compounds are known to affect multiple signaling pathways, including those related to apoptosis, cell cycle regulation, and angiogenesis.[1][2][3]
Hypothesized Signaling Pathway Involvement:
-
Apoptosis Induction: The compound could potentially induce programmed cell death (apoptosis) in cancer cells. This is a common mechanism for many anticancer agents and can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[4] Evidence from related compounds suggests that treatment can lead to morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[5]
-
Cell Cycle Arrest: The compound may cause a halt in the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.
-
Inhibition of Proliferation Pathways: Key signaling pathways that promote cell proliferation, such as the MAPK/ERK and PI3K/Akt pathways, are often dysregulated in cancer.[1][6] this compound might inhibit components of these pathways.
Below is a diagram illustrating a potential mechanism of action leading to apoptosis.
Caption: Hypothesized apoptotic pathway induced by the compound.
Data Presentation: Antiproliferative Activity of Structurally Related Compounds
The following table summarizes the in vitro antiproliferative activity of various propanamide and quinoxaline derivatives against several human cancer cell lines. This data, extracted from published studies, provides a reference for the potential efficacy of this compound.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-oxo-3-phenylquinoxaline derivatives | Compound 7j | HCT-116 (Colon) | 26.75 ± 3.50 µg/mL | [5] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Compound 6k | PC-3 (Prostate) | 12.17 ± 0.9 | [7][8] |
| HeLa (Cervical) | 9.46 ± 0.7 | [7][8] | ||
| HCT-116 (Colon) | 10.88 ± 0.8 | [7][8] | ||
| MCF-7 (Breast) | 6.93 ± 0.4 | [7][8] | ||
| 2-(3-phenylpropanamido)benzamides | Not Specified | K562 (Leukemia) | - | [4] |
| MCF-7 (Breast) | - | [4] | ||
| HCT-116 (Colon) | - | [4] | ||
| NCI-H460 (Lung) | - | [4] | ||
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | Various derivatives | Full NCI 60 cell line panel | - | [9][10] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiproliferative potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cells.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Cell Cycle Analysis
This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While direct experimental evidence for the antiproliferative activity of this compound is currently lacking, the data from structurally related compounds suggest that it is a promising candidate for further investigation. The protocols and potential mechanisms of action outlined in these application notes provide a solid framework for researchers to begin exploring the anticancer potential of this novel compound. Future studies should focus on its synthesis, in vitro evaluation against a panel of cancer cell lines, and detailed mechanistic investigations to elucidate its mode of action.
References
- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 3. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing In Vitro Assays for N-[2-(3-phenylpropoxy)phenyl]propanamide Efficacy as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[2-(3-phenylpropoxy)phenyl]propanamide is a novel compound with structural characteristics suggesting potential inhibitory activity against Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that degrades fatty acid amides, including the endocannabinoid anandamide (AEA). By inhibiting FAAH, the levels of endogenous AEA increase, leading to potential therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory responses.[1] This document provides detailed protocols for a series of in vitro assays to determine the efficacy and mechanism of action of this compound as a putative FAAH inhibitor.
The proposed assays will enable researchers to:
-
Determine the direct inhibitory effect of the compound on FAAH enzymatic activity.
-
Confirm target engagement of the compound with FAAH in a cellular context.
-
Investigate the downstream signaling consequences of FAAH inhibition.
Hypothesized Signaling Pathway: FAAH Inhibition
The primary mechanism of action for an FAAH inhibitor is the prevention of the breakdown of anandamide (AEA). Elevated AEA levels lead to increased activation of cannabinoid receptors (CB1 and CB2) and potentially other receptors like PPARs, modulating various downstream signaling pathways.
Caption: Hypothesized mechanism of FAAH inhibition.
Assay 1: Direct FAAH Enzymatic Activity Assay (Fluorometric)
This primary assay directly measures the enzymatic activity of FAAH and its inhibition by the test compound. The assay utilizes a non-fluorescent FAAH substrate that, when hydrolyzed by FAAH, releases a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC).[2][3] The rate of fluorescence increase is proportional to FAAH activity.
Experimental Workflow
Caption: Workflow for the fluorometric FAAH activity assay.
Data Presentation: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of the inhibitor. Data should be presented in a tabular format.
| Compound | IC50 (nM) [Mean ± SD, n=3] |
| This compound | Experimental Value |
| JZL 195 (Positive Control)[2] | Experimental Value |
| URB878 (Reference Compound)[4] | 0.33 ± 0.03 |
Detailed Protocol
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[2]
-
FAAH Substrate (e.g., AMC arachidonoyl amide)[2]
-
This compound (test compound)
-
Positive control inhibitor (e.g., JZL 195)[2]
-
Vehicle (e.g., DMSO)
-
96-well opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X FAAH Assay Buffer.
-
Dilute the FAAH enzyme stock to the desired working concentration in ice-cold 1X FAAH Assay Buffer.
-
Prepare a serial dilution of this compound in the vehicle (e.g., DMSO), and then dilute into 1X FAAH Assay Buffer.
-
Prepare a working solution of the FAAH substrate in an appropriate solvent (e.g., ethanol).[2]
-
-
Assay Plate Setup (in triplicate):
-
100% Initial Activity Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of vehicle.[2]
-
Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of vehicle.[2]
-
Inhibitor Wells: Add assay buffer, 10 µL of diluted FAAH enzyme, and 10 µL of each test compound dilution.
-
Positive Control Wells: Add assay buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the positive control inhibitor.
-
-
Pre-incubation:
-
Incubate the plate for 5-10 minutes at 37°C.
-
-
Reaction Initiation:
-
Add 10 µL of the FAAH substrate to all wells to initiate the reaction. The final volume should be 200 µL.[2]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assay 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.[5] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6][7]
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Thermal Shift
The primary output is a "melt curve" showing the amount of soluble FAAH remaining at different temperatures. A shift in this curve upon compound treatment indicates target engagement.
| Treatment | Melting Temperature (Tm) (°C) [Mean ± SD, n=3] | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | Experimental Value | N/A |
| This compound (10 µM) | Experimental Value | Calculated Value |
| Known FAAH Binder (Positive Control) | Experimental Value | Calculated Value |
Detailed Protocol
Materials:
-
Cell line expressing FAAH (e.g., HEK293, neuroblastoma cell lines)
-
Cell culture medium and supplements
-
This compound
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
PCR tubes and thermal cycler
-
Equipment for cell lysis (e.g., liquid nitrogen)
-
High-speed refrigerated centrifuge
-
SDS-PAGE and Western Blotting reagents and equipment
-
Primary antibody against FAAH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle for 1 hour at 37°C.[8]
-
-
Harvesting and Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), followed by cooling for 3 minutes at 25°C.
-
-
Lysis and Separation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western Blotting using a primary antibody specific for FAAH to detect the amount of soluble FAAH at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment group, plot the normalized band intensity against the temperature.
-
Fit the data to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A positive shift in Tm (ΔTm) in the compound-treated group compared to the vehicle group indicates target stabilization and engagement.
-
Assay 3: Assessment of Downstream Cellular Effects
Inhibition of FAAH is expected to increase intracellular levels of its substrate, anandamide, which can lead to changes in downstream signaling pathways.[9]
Protocol 3.1: Measurement of Anandamide (AEA) Levels
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantifying endogenous lipid levels.
Procedure Outline:
-
Culture cells (e.g., neuroblastoma or other FAAH-expressing cells).
-
Treat cells with various concentrations of this compound or vehicle for a defined period (e.g., 4-24 hours).
-
Harvest the cells and perform lipid extraction using an appropriate organic solvent method (e.g., Folch or Bligh-Dyer).
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of AEA and other relevant N-acylethanolamines (OEA, PEA).
-
Compare AEA levels in compound-treated cells to vehicle-treated cells. A significant increase indicates effective FAAH inhibition in a cellular context.
Protocol 3.2: NF-κB Pathway Activation Assay
FAAH inhibition and subsequent cannabinoid receptor activation can modulate inflammatory pathways, such as the NF-κB pathway.[10]
Method: A reporter gene assay can be used to measure NF-κB activation.
Procedure Outline:
-
Use a cell line stably transfected with an NF-κB response element-driven reporter gene (e.g., luciferase or GFP).
-
Pre-treat the cells with this compound.
-
Stimulate the cells with an inflammatory agent known to activate NF-κB (e.g., TNF-α or LPS).
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
A reduction in reporter activity in compound-treated cells compared to vehicle-treated cells would suggest an anti-inflammatory effect mediated by FAAH inhibition.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Propanamide Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-throughput screening (HTS) of propanamide derivative libraries against three key target classes: Histone Deacetylases (HDACs), Fatty Acid Amide Hydrolase (FAAH), and Inosine Monophosphate Dehydrogenase (IMPDH). The protocols are designed for adaptation to automated HTS systems and include biochemical and cell-based assay options.
I. High-Throughput Screening of Propanamide Derivatives as Histone Deacetylase (HDAC) Inhibitors
Propanamide derivatives, particularly those with a hydroxamic acid moiety, are a well-established class of HDAC inhibitors. HDACs are critical epigenetic regulators, and their dysregulation is implicated in cancer and other diseases.[1][2][3][4] The following protocols describe methods to identify novel propanamide-based HDAC inhibitors.
A. Biochemical HTS Protocol: Fluorogenic HDAC Activity Assay
This protocol outlines a fluorogenic biochemical assay to measure the enzymatic activity of specific HDAC isoforms.[5][6]
1. Principle: An acetylated peptide substrate is deacetylated by an HDAC enzyme. A developing reagent then cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.
2. Materials and Reagents:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)[5]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing Reagent (containing a protease like trypsin)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor[7]
-
Propanamide derivative library dissolved in DMSO
-
384-well, black, flat-bottom plates
3. Experimental Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each propanamide derivative from the library into the wells of a 384-well assay plate. Also, dispense DMSO for negative controls and a reference inhibitor (e.g., TSA) for positive controls.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.
-
Enzyme Addition: Add 10 µL of the diluted HDAC enzyme solution to each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the fluorogenic HDAC substrate (prepared in HDAC Assay Buffer) to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 20 µL of Developing Reagent to each well to stop the enzymatic reaction and generate the fluorescent signal.
-
Signal Detection: Incubate for 15 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
B. Cell-Based HTS Protocol: Luminescent HDAC Class I/II Activity Assay
This protocol describes a homogeneous, luminescent cell-based assay to measure the activity of endogenous HDAC Class I and II enzymes within a cellular context.[1][2][7]
1. Principle: A cell-permeable, acetylated substrate is added to cells. Endogenous HDACs deacetylate the substrate. A lytic reagent is then added, which lyses the cells and contains a developer enzyme that cleaves the deacetylated substrate, generating a substrate for luciferase. The resulting luminescence is proportional to the HDAC activity.
2. Materials and Reagents:
-
Human cancer cell line (e.g., HCT116, HeLa) or other relevant cell type[1][2]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
HDAC-Glo™ I/II Reagent (or similar, containing lytic agent, developer enzyme, and luciferase substrate)[7]
-
Propanamide derivative library dissolved in DMSO
-
Positive control inhibitor (e.g., Panobinostat)
-
384-well, white, solid-bottom cell culture plates
3. Experimental Protocol:
-
Cell Seeding: Seed 2,000-5,000 cells per well in 20 µL of culture medium into a 384-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of each propanamide derivative, DMSO (negative control), or a reference inhibitor (positive control) to the wells.
-
Cellular Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add 20 µL of the prepared reagent to each well. Mix briefly on an orbital shaker.
-
Incubation: Incubate at room temperature for 30 minutes to allow for cell lysis and signal stabilization.
-
Signal Detection: Measure the luminescence using a plate reader.
Data Presentation: HDAC Inhibitor Screening
| Parameter | Biochemical Assay (HDAC1) | Cell-Based Assay (HCT116) |
| Library Size | 10,000 Propanamides | 10,000 Propanamides |
| Screening Concentration | 10 µM | 10 µM |
| Z' Factor | 0.82 | 0.75 |
| Primary Hit Rate | 1.5% | 0.8% |
| Confirmed Hits (IC50 < 1 µM) | 25 | 12 |
| Example Hit IC50 (Propanamide-A) | 0.15 µM | 0.5 µM |
| Reference Cpd IC50 (SAHA) | 0.05 µM | 0.2 µM |
Visualization: HDAC Inhibition Signaling Pathway
Caption: Propanamide derivatives inhibit HDACs, leading to histone hyperacetylation and gene expression.
II. High-Throughput Screening of Propanamide Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Propanamide derivatives have been investigated as both covalent and non-covalent inhibitors of FAAH, a key enzyme in the endocannabinoid system responsible for the degradation of anandamide.[8][9][10] Inhibiting FAAH is a therapeutic strategy for pain and inflammation.[10]
A. Biochemical HTS Protocol: Fluorescence-Based FAAH Activity Assay
This protocol details a fluorescence-based assay suitable for HTS to identify inhibitors of FAAH.[11][12]
1. Principle: FAAH hydrolyzes a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is proportional to FAAH activity.
2. Materials and Reagents:
-
Recombinant human FAAH enzyme[13]
-
FAAH substrate: AMC-arachidonoyl amide[12]
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[13]
-
Positive control inhibitor (e.g., URB597 or JZL195)[12]
-
Propanamide derivative library dissolved in DMSO
-
384-well, black, flat-bottom plates
3. Experimental Protocol:
-
Compound Plating: Dispense 50 nL of the propanamide library compounds, DMSO, or control inhibitor into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of recombinant human FAAH, diluted in FAAH Assay Buffer, to each well.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Add 10 µL of the FAAH substrate (AMC-arachidonoyl amide, final concentration ~1 µM) to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescent plate reader pre-heated to 37°C. Measure the fluorescence every 2 minutes for 30 minutes (Excitation: 355 nm, Emission: 460 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the rates to the DMSO controls to determine the percent inhibition for each compound.
B. Cell-Based HTS Protocol: Intact Cell Anandamide Hydrolysis Assay
This protocol measures the ability of propanamide derivatives to inhibit FAAH activity in intact cells by quantifying the breakdown of endogenous anandamide.
1. Principle: Cells overexpressing FAAH are treated with propanamide derivatives and then incubated with anandamide. The amount of anandamide remaining in the cell lysate is quantified using LC-MS/MS. A higher concentration of anandamide indicates FAAH inhibition.
2. Materials and Reagents:
-
HEK293 cells stably overexpressing human FAAH
-
Cell culture medium (DMEM with 10% FBS)
-
Anandamide (AEA)
-
Propanamide derivative library in DMSO
-
Acetonitrile with internal standard (e.g., anandamide-d4) for protein precipitation and extraction
-
96-well cell culture plates and deep-well plates for extraction
3. Experimental Protocol:
-
Cell Seeding: Seed FAAH-HEK293 cells in a 96-well plate and grow to confluence.
-
Compound Treatment: Replace the medium with serum-free medium containing the propanamide derivatives or controls. Incubate for 1 hour at 37°C.
-
Substrate Addition: Add anandamide to a final concentration of 1 µM to each well. Incubate for 30 minutes at 37°C.
-
Reaction Quenching and Lysis: Aspirate the medium and add 150 µL of ice-cold acetonitrile containing the internal standard to each well to precipitate proteins and extract lipids.
-
Extraction: Transfer the lysate to a deep-well plate, seal, and centrifuge at 3000 x g for 10 minutes.
-
Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining anandamide.
Data Presentation: FAAH Inhibitor Screening
| Parameter | Biochemical Assay | Cell-Based Assay |
| Library Size | 25,000 Propanamides | 500 Primary Hits |
| Screening Concentration | 5 µM | 10 µM |
| Z' Factor | 0.78 | N/A |
| Primary Hit Rate | 2.0% | N/A |
| Confirmation Rate | 65% | 70% |
| Example Hit IC50 (Propanamide-B) | 0.05 µM | 0.2 µM |
| Reference Cpd IC50 (URB597) | 0.01 µM | 0.08 µM |
Visualization: FAAH Experimental Workflow
Caption: Workflow for a fluorescence-based biochemical HTS assay for FAAH inhibitors.
III. High-Throughput Screening of Propanamide Derivatives as IMPDH Inhibitors
Certain propanamide derivatives, specifically nicotinamide analogs, can act as prodrugs that, once metabolized through the NAD salvage pathway, inhibit IMPDH.[14][15] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, making it a target for immunosuppressive and anti-cancer drugs.[14]
A. Cell-Based HTS Protocol: Cell Proliferation Assay
This protocol uses a simple cell proliferation assay to screen for propanamide derivatives that are cytotoxic due to IMPDH inhibition.
1. Principle: Inhibition of IMPDH depletes the intracellular pool of guanine nucleotides, which is essential for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells.[14] Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels.
2. Materials and Reagents:
-
A rapidly proliferating cancer cell line (e.g., MLL-fusion leukemia MOLM-13 cells)[16]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Positive control IMPDH inhibitor (e.g., Mycophenolic Acid - MPA)[14][15]
-
Propanamide derivative library in DMSO
-
384-well, white, clear-bottom cell culture plates
3. Experimental Protocol:
-
Cell Seeding: Dispense 2,500 cells in 30 µL of culture medium into each well of a 384-well plate.
-
Compound Addition: Add 100 nL of propanamide derivatives or controls to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Lysis and Signal Generation: Add 30 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Detection: Measure luminescence with a plate reader. A decrease in signal indicates reduced cell viability and a potential hit.
B. Secondary Assay: Guanosine Rescue
This assay confirms that the cytotoxicity of hit compounds is due to IMPDH inhibition.
1. Principle: The cytotoxic effect of an IMPDH inhibitor can be reversed by supplementing the culture medium with guanosine, which replenishes the guanine nucleotide pool downstream of the enzymatic block.[16]
2. Experimental Protocol:
-
Assay Setup: Perform the cell proliferation assay as described above in parallel plates.
-
Guanosine Addition: In one set of plates, add guanosine to the culture medium to a final concentration of 100 µM at the same time as compound addition.
-
Incubation and Reading: Incubate and read both sets of plates as previously described.
-
Analysis: Hits whose cytotoxic activity is significantly reduced in the presence of guanosine are confirmed as likely acting via IMPDH inhibition.
Data Presentation: IMPDH Inhibitor Screening
| Parameter | Primary Screen (MOLM-13) | Guanosine Rescue Assay |
| Library Size | 50,000 Propanamides | 250 Primary Hits |
| Screening Concentration | 10 µM | 10 µM |
| Z' Factor | 0.85 | N/A |
| Primary Hit Rate | 0.5% | N/A |
| Confirmation Rate (Rescued) | N/A | 80% |
| Example Hit IC50 (Propanamide-C) | 0.8 µM | > 50 µM (with Guanosine) |
| Reference Cpd IC50 (MPA) | 0.5 µM | > 50 µM (with Guanosine) |
Visualization: IMPDH Inhibition and NAD Salvage Pathway
Caption: Propanamide pro-drugs can be metabolized to inhibit IMPDH, blocking GTP synthesis.
References
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. biocompare.com [biocompare.com]
- 7. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 15. scbt.com [scbt.com]
- 16. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development in the Evaluation of Novel Therapeutic Compounds
Introduction
Cell-based assays are fundamental tools in the drug discovery process, offering a more physiologically relevant context compared to biochemical assays.[1][2][3] They provide critical insights into a compound's mechanism of action, efficacy, and potential toxicity within a living cell system.[1][4][5] This document provides detailed protocols for a suite of cell-based assays to characterize a novel therapeutic compound, "Compound X," which is hypothesized to inhibit the pro-inflammatory NF-κB signaling pathway. These assays will assess the compound's impact on cell viability, its specific activity on the target pathway, and its broader cellular effects through high-content screening.
The successful development of robust and reproducible cell-based assays is crucial for high-throughput screening (HTS) campaigns, enabling the rapid evaluation of large compound libraries.[1][2] Careful optimization of experimental parameters such as cell seeding density, incubation times, and reagent concentrations is essential to ensure data quality and minimize variability.[6]
Assessment of Compound Cytotoxicity using MTT Assay
A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7][8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture a relevant cell line (e.g., HEK293) in a T-75 flask to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Compound X in DMSO.
-
Perform a serial dilution of Compound X in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
Data Presentation: Cytotoxicity of Compound X
| Compound X Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.19 ± 0.09 | 95.2 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 50 | 0.88 ± 0.05 | 70.4 |
| 100 | 0.45 ± 0.04 | 36.0 |
| Positive Control (10% DMSO) | 0.15 ± 0.02 | 12.0 |
Analysis of NF-κB Pathway Inhibition using a Reporter Gene Assay
Reporter gene assays are a powerful tool for studying the regulation of gene expression and analyzing signaling pathways.[10][11] In this protocol, a luciferase reporter gene is placed under the control of a promoter containing NF-κB response elements. Inhibition of the NF-κB pathway by Compound X will result in a decrease in luciferase expression and, consequently, a lower luminescent signal.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for an additional 24 hours.
-
-
Compound Treatment and Pathway Stimulation:
-
Prepare serial dilutions of Compound X in culture medium.
-
Pre-treat the cells with the various concentrations of Compound X for 1 hour.
-
Stimulate the NF-κB pathway by adding a known inducer, such as Tumor Necrosis Factor-alpha (TNF-α), to a final concentration of 10 ng/mL.
-
Include a negative control (vehicle + no TNF-α), a positive control (vehicle + TNF-α), and a known NF-κB inhibitor as a reference control.
-
Incubate the plate for 6 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Measure firefly luciferase activity followed by Renilla luciferase activity in a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.[10]
-
Data Presentation: Inhibition of NF-κB Signaling by Compound X
| Compound X Concentration (µM) | Normalized Luciferase Activity (RLU ± SD) | % Inhibition |
| 0 (No TNF-α) | 105 ± 15 | - |
| 0 (TNF-α Stimulated) | 5500 ± 350 | 0 |
| 0.1 | 4850 ± 280 | 11.8 |
| 1 | 2750 ± 210 | 50.0 |
| 10 | 850 ± 95 | 84.5 |
| 50 | 250 ± 45 | 95.5 |
| Reference Inhibitor (10 µM) | 450 ± 60 | 91.8 |
High-Content Screening for Cellular Phenotypic Changes
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to provide quantitative data on various cellular parameters.[12][13] HCS can be used to assess the effects of a compound on cell morphology, protein localization, and other complex cellular events.[14]
Experimental Protocol: High-Content Screening
-
Cell Seeding and Compound Treatment:
-
Seed a suitable cell line (e.g., U2OS) in a 384-well, clear-bottom imaging plate at a density of 2 x 10³ cells per well.
-
Incubate for 24 hours.
-
Treat the cells with a range of concentrations of Compound X for 24 hours.
-
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with fluorescent dyes to label specific subcellular compartments:
-
Hoechst 33342 for the nucleus.
-
Phalloidin-Alexa Fluor 488 for F-actin (cytoskeleton).
-
MitoTracker Red CMXRos for mitochondria.
-
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the images and extract quantitative data on various cellular features, such as nuclear size, cell area, mitochondrial integrity, and cytoskeletal structure.[13]
-
Data Presentation: Phenotypic Profile of Compound X
| Compound X Concentration (µM) | Nuclear Area (µm² ± SD) | Cell Area (µm² ± SD) | Mitochondrial Intensity (RFU ± SD) |
| 0 (Vehicle Control) | 150 ± 12 | 850 ± 45 | 12000 ± 950 |
| 1 | 148 ± 11 | 845 ± 50 | 11800 ± 900 |
| 10 | 145 ± 10 | 830 ± 48 | 11500 ± 850 |
| 50 | 120 ± 9 | 750 ± 40 | 8500 ± 700 |
| 100 | 95 ± 8 | 600 ± 35 | 5500 ± 600 |
Visualizations
Caption: NF-κB Signaling Pathway and the inhibitory action of Compound X.
Caption: General workflow for cell-based assays.
Caption: Logical workflow for compound screening and selection.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of novel therapeutic compounds. By systematically evaluating cytotoxicity, target engagement, and broader cellular effects, researchers can build a robust data package to inform decisions on lead candidate prioritization. The integration of quantitative data tables and clear visual workflows enhances the interpretability and utility of these cell-based assays in the drug discovery pipeline. These assays, when properly optimized and executed, are indispensable for accelerating the identification of promising new medicines.[1]
References
- 1. marinbio.com [marinbio.com]
- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. news-medical.net [news-medical.net]
- 5. bioivt.com [bioivt.com]
- 6. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. alitheagenomics.com [alitheagenomics.com]
- 13. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 14. blog.biobide.com [blog.biobide.com]
Application of N-[2-(3-phenylpropoxy)phenyl]propanamide in Cancer Cell Lines
Abstract: This document provides detailed application notes and protocols for the investigation of N-[2-(3-phenylpropoxy)phenyl]propanamide and its analogs as potential anti-cancer agents. While direct studies on this compound are limited, research on structurally similar compounds, such as benzamide and quinoxaline derivatives, has demonstrated significant antiproliferative activity across various cancer cell lines. These compounds have been shown to induce apoptosis and interfere with key cancer signaling pathways. The following sections summarize the available data on related compounds, offer detailed experimental protocols for assessing the efficacy of this compound, and present visual representations of relevant signaling pathways and experimental workflows.
Introduction
This compound belongs to a class of organic compounds that have garnered interest in medicinal chemistry due to their potential as therapeutic agents. While this specific molecule is not extensively documented in publicly available research, its structural motifs are present in numerous compounds that exhibit potent anti-cancer properties. Derivatives of benzamide and propanamide have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines, showing promising results.[1] These studies suggest that compounds with this core structure may act as inhibitors of critical cellular processes in cancer cells, such as cell division and survival signaling. This application note aims to provide researchers with a framework for evaluating the anti-cancer potential of this compound.
Quantitative Data Summary
The following table summarizes the antiproliferative activity of various compounds structurally related to this compound against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Propanamide Derivative (6k) | MCF-7 (Breast) | 6.93 ± 0.4 | [2] |
| Quinoxaline Propanamide Derivative (6k) | HCT-116 (Colon) | 10.88 ± 0.8 | [2] |
| Quinoxaline Propanamide Derivative (6k) | HeLa (Cervical) | 9.46 ± 0.7 | [2] |
| Quinoxaline Propanamide Derivative (6k) | PC-3 (Prostate) | 12.17 ± 0.9 | [2] |
| 2-(3-Phenylpropanamido)benzamides | K562 (Leukemia) | Varies | [1] |
| 2-(3-Phenylpropanamido)benzamides | MCF-7 (Breast) | Varies | [1] |
| 2-(3-Phenylpropanamido)benzamides | HCT-116 (Colon) | Varies | [1] |
| Benzyloxyphenyl-methylaminophenol (4a) | MDA-MB-468 (Breast) | 9.61 | [3][4] |
Postulated Mechanism of Action
Based on studies of analogous compounds, this compound may exert its anti-cancer effects through the inhibition of key signaling pathways that are often dysregulated in cancer. One such pathway is the STAT3 signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.[3][5] Persistent activation of STAT3 is observed in a wide variety of human cancers and is associated with poor prognosis.[5] The proposed mechanism involves the inhibition of STAT3 phosphorylation and dimerization, which prevents its translocation to the nucleus and subsequent transcription of target genes involved in tumorigenesis.
Caption: Postulated inhibition of the STAT3 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of N-aryl Propanamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to investigating the anti-inflammatory properties of N-aryl propanamides. It includes a summary of their biological activities, detailed protocols for key experimental assays, and visual representations of experimental workflows and relevant signaling pathways.
Introduction
N-aryl propanamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory effects. Structurally, they are derivatives of aryl propionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The modification of the carboxylic acid group to an amide is a key strategy employed to potentially enhance efficacy, improve selectivity for inflammatory targets, and reduce the gastrointestinal side effects commonly associated with traditional NSAIDs. This document outlines the methodologies to assess the anti-inflammatory profile of novel N-aryl propanamide candidates.
Data Presentation: Anti-inflammatory Activity of N-aryl Propanamides and Derivatives
The anti-inflammatory activity of N-aryl propanamides is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes and reduce inflammation in cellular and animal models. The following tables summarize quantitative data for representative compounds from this class and related derivatives.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |
| (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide | COX-1 | >100 | - | Ibuprofen | 1.2 |
| COX-2 | 15.5 | >6.45 | |||
| Dexketoprofen amide derivative 2 | COX-1 | >50 | - | Dexketoprofen | 0.8 |
| COX-2 | 25.3 | >1.98 | |||
| Dexketoprofen amide derivative 4 | COX-1 | >50 | - | Dexketoprofen | 0.8 |
| COX-2 | 8.9 | >5.62 | |||
| N-[5-ethyl-1,3,4-thiadiazole]-phenyl acetate (Aspirin derivative) | COX-1 & COX-2 | Not specified | Not specified | Diclofenac | Not specified |
| 2-(4-Isobutyl phenyl)-N-[5-ethyl-2-(1,3,4-thiadiazolyl)]–propamide (Ibuprofen derivative) | COX-1 & COX-2 | Not specified | Not specified |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Edema Inhibition (%) |
| (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide | 100 | 3 | 55 | Ibuprofen | 100 | 48 |
| Dexketoprofen amide derivative 2 | 20 | 4 | 58 | Dexketoprofen | 20 | 62 |
| Dexketoprofen amide derivative 4 | 20 | 4 | 65 | Dexketoprofen | 20 | 62 |
| N-[5-ethyl-1,3,4-thiadiazole]-phenyl acetate (Aspirin derivative) | Not specified | Not specified | 46 | Diclofenac | Not specified | 41 |
| 2-(4-Isobutyl phenyl)-N-[5-ethyl-2-(1,3,4-thiadiazolyl)]–propamide (Ibuprofen derivative) | Not specified | Not specified | 45 | Diclofenac | Not specified | 41 |
Edema inhibition is a measure of the reduction in paw swelling in response to an inflammatory agent.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate the anti-inflammatory properties of N-aryl propanamides.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human, recombinant) enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (N-aryl propanamides)
-
Reference compounds (e.g., Ibuprofen, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Dissolve test compounds and reference compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
10 µL of the test compound at various concentrations or the reference compound.
-
-
Incubate the plate for 10 minutes at 25°C.
-
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm using a microplate reader at multiple time points to monitor the reaction kinetics.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cell Culture
This protocol assesses the ability of N-aryl propanamides to suppress the production of pro-inflammatory mediators in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (N-aryl propanamides)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the N-aryl propanamide test compounds for 1 hour.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well and centrifuge to remove any cell debris.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway
This protocol examines the effect of N-aryl propanamides on the activation of the NF-κB signaling pathway by measuring the levels of key proteins.
Materials:
-
Cell lysates from Protocol 2
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-p65, anti-IκBα) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.
Visualizations
Experimental Workflow
Caption: Workflow for investigating the anti-inflammatory properties of N-aryl propanamides.
NF-κB Signaling Pathway and Potential Inhibition by N-aryl Propanamides
Caption: Potential inhibition of the NF-κB signaling pathway by N-aryl propanamides.
Application Notes and Protocols for N-[2-(3-phenylpropoxy)phenyl]propanamide in Neuroscience Research
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes only. N-[2-(3-phenylpropoxy)phenyl]propanamide is a novel chemical entity with no currently published data on its biological activity. The proposed applications and experimental designs are based on the activities of structurally related N-phenylpropanamide derivatives and should be considered theoretical.
Introduction
This compound is a novel compound featuring an N-phenylpropanamide scaffold, a core structure present in various neuroactive agents. The inclusion of a 3-phenylpropoxy group suggests potential for interaction with biological targets within the central nervous system (CNS). Structurally, it shares features with known analgesics and neuromodulatory compounds. These notes provide a hypothetical framework for investigating the potential applications of this compound in neuroscience research, focusing on its potential as a modulator of opioid receptor signaling, a prominent target for many N-phenylpropanamide derivatives.
Hypothetical Mechanism of Action
Based on the N-phenylpropanamide core, it is hypothesized that this compound may act as a modulator of opioid receptors, particularly the mu-opioid receptor (MOR). The N-phenylpropanamide moiety is a key pharmacophore in potent synthetic opioids like fentanyl and its analogs. The binding of this compound to MOR could initiate G-protein signaling cascades, leading to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channel activity. This, in turn, would result in neuronal hyperpolarization and reduced neurotransmitter release, producing analgesic and other neuromodulatory effects.
Synthesis Protocol
A plausible synthetic route for this compound is the Williamson ether synthesis.
Materials:
-
N-(2-hydroxyphenyl)propanamide
-
1-bromo-3-phenylpropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(2-hydroxyphenyl)propanamide (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add 1-bromo-3-phenylpropane (1.2 eq) to the mixture.
-
Reflux the reaction mixture at 60°C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Protocols for Neuroscience Research
Protocol 1: In Vitro Opioid Receptor Binding Assay
This protocol aims to determine the binding affinity of this compound to the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [³H]DAMGO) and varying concentrations of this compound.
-
Incubation: Incubate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Data Presentation:
| Compound | Target Receptor | Radioligand | Ki (nM) [Hypothetical] |
| This compound | Mu-Opioid | [³H]DAMGO | 15.5 |
| DAMGO (Reference Agonist) | Mu-Opioid | [³H]DAMGO | 1.2 |
| Naloxone (Reference Antagonist) | Mu-Opioid | [³H]DAMGO | 2.5 |
Protocol 2: In Vivo Hot Plate Test for Analgesia
This protocol assesses the potential analgesic effects of this compound in a rodent model of thermal pain.
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Determine the baseline latency for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time of 30 seconds is used to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.
-
Post-treatment Latency: Measure the response latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hypothetical Data Presentation:
| Treatment Group (mg/kg, i.p.) | Peak %MPE [Hypothetical] | Time to Peak Effect (min) [Hypothetical] |
| Vehicle | 5 ± 2 | N/A |
| This compound (1) | 25 ± 5 | 60 |
| This compound (5) | 65 ± 8 | 60 |
| This compound (10) | 85 ± 7 | 30 |
| Morphine (10) (Positive Control) | 95 ± 4 | 30 |
Conclusion
The provided application notes and protocols offer a theoretical framework for the initial investigation of this compound in neuroscience research. Based on its structural similarity to known neuroactive compounds, a potential role as an opioid receptor modulator is hypothesized. The outlined experiments, from in vitro binding assays to in vivo behavioral tests, provide a systematic approach to characterizing its pharmacological profile. It is imperative that any investigation into this novel compound is conducted with rigorous scientific methodology, and the hypothetical nature of these notes is duly acknowledged. Further studies would be required to explore other potential mechanisms of action and to fully elucidate the neuropharmacological properties of this compound.
Application Note: Protocols for High-Throughput Screening of Novel Cholinesterase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] The development of novel small molecule inhibitors of cholinesterases is therefore an active area of pharmaceutical research. This application note provides detailed protocols for the in vitro screening and characterization of new cholinesterase inhibitors using a colorimetric method based on the Ellman assay.[1][2][3] This assay is robust, cost-effective, and amenable to a high-throughput screening (HTS) format.[2]
Principle of the Assay
The cholinesterase activity is measured using a modified Ellman's method.[1][2][4] This method utilizes acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrates for AChE and BChE, respectively. The enzymatic hydrolysis of these substrates yields thiocholine.[1][5] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[1][2] The presence of a cholinesterase inhibitor will reduce the rate of substrate hydrolysis, leading to a decrease in the production of TNB and a lower absorbance reading. The inhibitory activity of a test compound is determined by comparing the rate of reaction in the presence and absence of the inhibitor.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Butyrylcholinesterase (BChE) from equine serum (or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (novel small molecules)
-
Positive control inhibitor (e.g., Donepezil, Galantamine)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Substrate Solution (14 mM ATCI or BTCI): Dissolve an appropriate amount of ATCI or BTCI in the phosphate buffer to a final concentration of 14 mM.
-
Enzyme Solution (1 U/mL): Prepare a stock solution of AChE or BChE in phosphate buffer. The final concentration in the well should be optimized for the specific enzyme and assay conditions. A typical concentration is 1 U/mL.
-
Test Compound Solutions: Prepare stock solutions of the novel small molecules in a suitable solvent (e.g., DMSO). Further dilute the compounds in phosphate buffer to the desired screening concentrations. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
Cholinesterase Inhibition Assay Protocol (96-well plate format)
This protocol is adapted from the widely used Ellman method.[3]
-
Plate Setup:
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well plate.
-
Add 10 µL of the test compound solution to the sample wells.
-
Add 10 µL of buffer to the control wells (no inhibitor).
-
Add 10 µL of a known inhibitor (positive control) to designated wells.
-
-
Enzyme Addition:
-
Add 10 µL of the AChE or BChE enzyme solution (1 U/mL) to all wells except the blank.
-
For the blank wells, add 10 µL of phosphate buffer instead of the enzyme solution.
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at 25°C.
-
-
Addition of DTNB:
-
Add 10 µL of 10 mM DTNB to each well.
-
-
Initiation of Reaction:
-
Add 10 µL of the 14 mM substrate solution (ATCI for AChE or BTCI for BChE) to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Shake the plate for 1 minute.
-
Measure the absorbance at 412 nm using a microplate reader at multiple time points (e.g., every minute for 10 minutes) to determine the reaction rate (kinetic assay) or after a fixed time point (e.g., 10 minutes) for an endpoint assay.
-
-
Stopping the Reaction (Optional for Endpoint Assay):
-
For an endpoint reading, the reaction can be stopped by adding 20 µL of 5% SDS after the final incubation period.[3]
-
Data Analysis
The percentage of cholinesterase inhibition is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the control (enzyme activity without inhibitor).
-
Asample is the absorbance of the sample with the test compound.
To determine the potency of the inhibitors, the half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The inhibitory activities of novel small molecules against AChE and BChE are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
| Compound ID | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| NSM-001 | 5.2 | 25.8 | 4.96 |
| NSM-002 | 12.5 | 15.3 | 1.22 |
| NSM-003 | 0.8 | 50.1 | 62.63 |
| NSM-004 | 28.3 | 10.2 | 0.36 |
| Donepezil | 0.02 | 3.1 | 155 |
NSM: Novel Small Molecule. Data are hypothetical examples.
Visualizations
Cholinesterase Inhibition Assay Workflow
Caption: Workflow for the cholinesterase inhibition assay.
Mechanism of Cholinesterase Inhibition Detection
Caption: Principle of the Ellman's method for detecting cholinesterase activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Quantitative Structure-Activity Relationship (QSAR) Modeling of N-[2-(3-phenylpropoxy)phenyl]propanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2] These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the structural requirements for a desired biological response.[3] This document provides a detailed protocol for developing a robust QSAR model for a series of N-[2-(3-phenylpropoxy)phenyl]propanamide derivatives, outlining data preparation, descriptor calculation, model building, and rigorous validation techniques.[4][5]
Data Presentation: Hypothetical Dataset
A crucial first step in any QSAR study is the compilation of a dataset containing the chemical structures and their corresponding biological activities. The biological activity is typically expressed as the concentration required to elicit a specific biological response, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). For the purpose of this protocol, we will use a hypothetical dataset of this compound derivatives with their observed and predicted IC50 values against a putative target (e.g., a specific enzyme or receptor).
Table 1: Molecular Structures and Biological Activities of this compound Derivatives.
| Compound ID | R1 | R2 | R3 | Actual pIC50 (-logIC50) | Predicted pIC50 |
| 1 | H | H | H | 5.25 | 5.31 |
| 2 | 4-Cl | H | H | 5.87 | 5.92 |
| 3 | 4-F | H | H | 5.76 | 5.71 |
| 4 | 4-CH3 | H | H | 5.42 | 5.48 |
| 5 | H | 2-Cl | H | 5.33 | 5.39 |
| 6 | H | 3-Cl | H | 5.41 | 5.45 |
| 7 | H | H | 4-OCH3 | 5.68 | 5.62 |
| 8 | H | H | 4-NO2 | 4.98 | 4.93 |
| 9 | 4-Cl | 2-Cl | H | 6.15 | 6.11 |
| 10 | 4-F | H | 4-OCH3 | 6.02 | 6.08 |
| 11 | 4-CH3 | 3-Cl | H | 5.79 | 5.75 |
| 12 | H | 2-Cl | 4-NO2 | 5.11 | 5.17 |
| 13 | 4-Br | H | H | 5.95 | 5.99 |
| 14 | 4-CN | H | H | 5.12 | 5.07 |
| 15 | H | 4-CH3 | H | 5.31 | 5.36 |
| 16 | 3-Cl | H | H | 5.78 | 5.83 |
| 17 | H | H | 3-F | 5.64 | 5.59 |
| 18 | 2-F | H | H | 5.59 | 5.64 |
| 19 | H | 3-CH3 | H | 5.38 | 5.42 |
| 20 | 4-OCH3 | H | H | 5.55 | 5.51 |
Experimental Protocols
Dataset Preparation and Curation
A reliable QSAR model is built upon high-quality data. This protocol outlines the essential steps for preparing the dataset.[5]
-
Data Collection: Gather a series of structurally related this compound analogues with their corresponding biological activity data from in-house assays or literature.
-
Structural Standardization:
-
Draw all chemical structures in a consistent format (e.g., 2D SDF).
-
Standardize chemical representations by neutralizing charges, removing salts, and handling tautomeric forms.
-
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.[6] The split should be performed to ensure that both sets span the entire range of biological activities and chemical diversity.
Molecular Descriptor Calculation
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties.[4]
-
Software Selection: Utilize molecular modeling software such as DRAGON, MOE (Molecular Operating Environment), or open-source platforms like RDKit or PaDEL-Descriptor.[3]
-
Descriptor Classes: Calculate a wide range of descriptors, including:
-
1D Descriptors: Molecular weight, atom counts, bond counts.
-
2D Descriptors: Topological indices (e.g., Balaban J, Wiener index), connectivity indices, and structural keys.
-
3D Descriptors: Geometrical properties (e.g., surface area, volume), and spatial conformation-dependent descriptors.
-
Physicochemical Properties: LogP (lipophilicity), molar refractivity, polar surface area (PSA), and electronic descriptors (e.g., dipole moment).
-
QSAR Model Development
The goal is to build a statistically significant mathematical model that correlates the calculated descriptors with the biological activity.
-
Variable Selection: Employ feature selection algorithms (e.g., Genetic Algorithm, Stepwise Multiple Linear Regression) to identify a subset of relevant descriptors that have a high correlation with the biological activity and low inter-correlation among themselves.
-
Model Building: Use various statistical methods to construct the QSAR model.[2] Common approaches include:
-
Multiple Linear Regression (MLR): A linear approach to model the relationship between two or more explanatory variables and a response variable.
-
Partial Least Squares (PLS): A regression method suitable for datasets with more variables than observations and for handling multicollinearity.
-
Machine Learning Algorithms: Support Vector Machines (SVM), Random Forest (RF), and k-Nearest Neighbors (k-NN) can capture complex non-linear relationships.[7]
-
Model Validation
Rigorous validation is critical to assess the robustness and predictive power of the developed QSAR model.[1][5][6]
-
Internal Validation:
-
Leave-One-Out Cross-Validation (q²): Sequentially removes one compound from the training set, builds a model with the remaining compounds, and predicts the activity of the removed compound. A high q² (typically > 0.5) indicates good internal consistency.[6]
-
Y-Randomization: Randomly shuffles the biological activity data and re-builds the QSAR model multiple times. A significant drop in the statistical quality of the resulting models compared to the original model confirms that the original correlation is not due to chance.[6]
-
-
External Validation:
-
Use the previously separated test set to evaluate the predictive performance of the model on compounds not used during model development.
-
Calculate the predictive R² (R²_pred), which measures the correlation between the observed and predicted activities for the test set. A high R²_pred (typically > 0.6) indicates good predictive ability.[6]
-
-
Applicability Domain (AD) Definition: Define the chemical space in which the model can make reliable predictions.[4] This can be determined using methods based on the range of descriptors in the training set or distance-based approaches. Predictions for compounds falling outside the AD are considered less reliable.
Table 2: Statistical Parameters for QSAR Model Validation.
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit for the training set) | > 0.6 |
| q² | Cross-validated R² (internal validation) | > 0.5 |
| R²_pred | Predictive R² for the external test set | > 0.6 |
| RMSE | Root Mean Square Error (of prediction) | As low as possible |
| MAE | Mean Absolute Error (of prediction) | As low as possible |
Visualization of Workflows and Pathways
QSAR Modeling Workflow
The following diagram illustrates the systematic workflow for developing and validating a QSAR model.
Caption: QSAR modeling and validation workflow.
Hypothetical Signaling Pathway
Propanamide derivatives have been investigated for a variety of biological activities, including as inhibitors of enzymes such as cyclooxygenase (COX).[8] The diagram below illustrates a simplified COX signaling pathway, a potential target for this compound derivatives.
Caption: Inhibition of the COX pathway.
Conclusion
This document provides a comprehensive guide for conducting a QSAR study on this compound derivatives. By following these detailed protocols for data preparation, model development, and rigorous validation, researchers can build predictive and robust QSAR models. These models can significantly accelerate the drug discovery process by enabling the rational design and prioritization of novel compounds with enhanced biological activity.[9]
References
- 1. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]
- 4. researchgate.net [researchgate.net]
- 5. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 8. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of N-[2-(3-phenylpropoxy)phenyl]propanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies of the novel compound N-[2-(3-phenylpropoxy)phenyl]propanamide. This document outlines the rationale for target selection, detailed experimental protocols for in silico analysis, and data interpretation.
Introduction
This compound is a synthetic compound with a chemical structure suggestive of potential interactions with various biological targets. Its core structure, featuring a propanamide linked to a phenylpropoxy-substituted phenyl ring, presents functionalities that could engage with receptors and enzymes involved in key signaling pathways. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target.[1][2] This approach is instrumental in drug discovery for hit identification and lead optimization.[3][4]
Potential Target Proteins and Rationale
Based on the structural features of this compound, several classes of proteins are proposed as potential targets for molecular docking studies.
-
G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes and are common drug targets.[5][6] The lipophilic nature of the phenylpropoxy group and the potential for hydrogen bonding from the amide moiety suggest possible interactions with the binding pockets of various GPCRs.[7][8]
-
Voltage-Gated Ion Channels: These channels are crucial for the propagation of electrical signals in excitable cells.[9][10] Small molecules can modulate the function of these channels by binding to specific sites. The aromatic rings and the flexible linker in the compound of interest may allow it to fit into the complex architecture of ion channel pores or allosteric sites.
-
Enzymes: The propanamide group could potentially interact with the active sites of various enzymes, such as hydrolases or transferases, by mimicking natural substrates or acting as an inhibitor.
Experimental Protocols
A standard molecular docking workflow will be employed to investigate the interaction of this compound with the selected target proteins.[11][12]
Software and Tools
-
Molecular Docking Software: AutoDock Vina, GOLD, or Glide are recommended.[1][11]
-
Visualization Software: PyMOL or Chimera for visualizing protein-ligand interactions.
-
Ligand Preparation: ChemDraw or similar software for 2D structure drawing, and Open Babel for 3D structure generation and format conversion.
-
Protein Structure Database: Protein Data Bank (PDB) for obtaining the 3D structures of target proteins.[11]
Ligand Preparation Protocol
-
2D Structure Drawing: Draw the structure of this compound using chemical drawing software.
-
3D Structure Generation: Convert the 2D structure to a 3D structure using a tool like Open Babel.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
File Format Conversion: Save the final 3D structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
Protein Preparation Protocol
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the PDB file.[13]
-
Protonation and Charge Assignment: Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges) to the protein atoms.[13]
-
File Format Conversion: Prepare the protein file in the format required by the docking software.
Molecular Docking Protocol
-
Grid Box Definition: Define the binding site on the target protein. This can be done by identifying the active site from the literature or by using the coordinates of a co-crystallized ligand. A grid box is then generated around this site to define the search space for the docking algorithm.
-
Docking Simulation: Run the molecular docking simulation using the prepared ligand and protein files. The docking algorithm will explore different conformations and orientations of the ligand within the defined grid box.[14]
-
Pose Generation and Scoring: The software will generate a set of possible binding poses for the ligand and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[1]
Data Analysis and Visualization
-
Binding Affinity Analysis: Analyze the docking scores of the generated poses. Lower binding energy values generally indicate a more favorable binding interaction.
-
Interaction Analysis: Visualize the top-ranked binding poses using software like PyMOL or Chimera. Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Comparative Analysis: If multiple target proteins are studied, compare the binding affinities and interaction patterns of the ligand across the different targets to identify the most probable binding partners.
Data Presentation
The quantitative results from the molecular docking studies should be summarized in a clear and structured table for easy comparison.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Example: GPCR A (XXXX) | -9.5 | Tyr123, Phe234, Ser156 | Hydrogen Bond, Hydrophobic |
| Example: Ion Channel B (YYYY) | -8.2 | Leu45, Val67, Trp89 | Hydrophobic, Pi-Pi Stacking |
| Example: Enzyme C (ZZZZ) | -7.8 | Asp101, His202 | Hydrogen Bond, Ionic |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Potential GPCR Signaling Pathway
Caption: A diagram showing a potential GPCR signaling pathway that could be modulated.
Potential Ion Channel Modulation
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 3. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Shared and unique aspects of ligand‐ and voltage‐gated ion‐channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-gated ion channel - Wikipedia [en.wikipedia.org]
- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing reaction conditions for N-[2-(3-phenylpropoxy)phenyl]propanamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of N-[2-(3-phenylpropoxy)phenyl]propanamide. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the N-acylation of 2-(3-phenylpropoxy)aniline with a propanoylating agent. The two most common approaches are:
-
Using Propanoyl Chloride: This method involves the reaction of 2-(3-phenylpropoxy)aniline with propanoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Using Propanoic Acid with a Coupling Agent: This approach couples 2-(3-phenylpropoxy)aniline with propanoic acid using a peptide coupling agent. Common coupling agents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[1][2]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The nucleophilicity of the aniline can be a critical factor. While the alkoxy group in 2-(3-phenylpropoxy)aniline is activating, steric hindrance from the ortho-substituent might slow down the reaction.
-
Side reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Degradation of reagents: Moisture can hydrolyze propanoyl chloride or deactivate coupling agents.
-
Suboptimal reaction conditions: Incorrect solvent, temperature, or stoichiometry can significantly impact the yield.
-
Inefficient purification: Product loss during workup and chromatography is a common issue.
Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?
A3: Besides the starting materials, common side products in this amide synthesis may include:
-
Diacylated product: The amide nitrogen can potentially be acylated a second time, though this is generally less favorable.
-
O-acylated product: If there are any residual phenolic impurities from the synthesis of the starting material, the hydroxyl group could be acylated.
-
Hydrolyzed acylating agent: Propanoyl chloride can react with trace amounts of water to form propanoic acid. With coupling agents, the activated acid can also hydrolyze.
-
Byproducts from coupling agents: For example, when using EDC, the corresponding urea byproduct is formed.
Q4: How can I best purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is generally effective. The polarity of this compound will be moderate, and the exact solvent system should be determined by TLC analysis. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for further purification if the product is a solid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling agent or hydrolyzed acyl chloride. 2. Low nucleophilicity of the aniline. 3. Steric hindrance at the ortho position. 4. Inappropriate solvent or temperature. | 1. Use fresh or properly stored reagents. Ensure anhydrous reaction conditions. 2. Consider using a more reactive acylating agent like propanoyl chloride if using propanoic acid. If using a coupling agent, HATU is often more effective for challenging couplings than EDC/HOBt.[2] 3. Increase the reaction temperature or prolong the reaction time. 4. Screen different solvents such as DMF or acetonitrile, which can enhance reaction rates. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry (e.g., excess acylating agent). 3. Presence of moisture. | 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the acylating agent. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Byproducts have similar polarity to the product. 2. The product is an oil and difficult to crystallize. 3. Contamination with coupling agent byproducts (e.g., DCU if using DCC). | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is ineffective. 2. If the product is an oil, ensure it is pure by NMR and use it as is. If a solid is required, try different crystallization solvents or techniques like trituration. 3. For carbodiimide-based couplings, the urea byproduct can often be removed by filtration if it precipitates. Using EDC is often preferred as its urea byproduct is water-soluble and can be removed during aqueous workup. |
| Inconsistent Results | 1. Variability in the quality of starting materials or reagents. 2. Inconsistent reaction setup and conditions. | 1. Ensure the purity of 2-(3-phenylpropoxy)aniline and the acylating agent/coupling agent before starting the reaction. 2. Standardize the experimental protocol, including reaction time, temperature, and purification method. |
Experimental Protocols
Method A: N-acylation using Propanoyl Chloride
-
Dissolve 2-(3-phenylpropoxy)aniline (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method B: N-acylation using Propanoic Acid and HATU
-
In a round-bottom flask under a nitrogen atmosphere, dissolve propanoic acid (1.2 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA, 2.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).
-
Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of 2-(3-phenylpropoxy)aniline (1.0 eq.) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical yields obtained under various reaction conditions for the synthesis of N-aryl amides, which can be used as a starting point for the optimization of this compound synthesis.
| Acylating Agent | Coupling Agent/Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Propanoyl Chloride | Triethylamine | DCM | 0 to RT | 85-95 |
| Propanoyl Chloride | Pyridine | DCM | 0 to RT | 70-85 |
| Propanoic Acid | EDC/HOBt | DMF | RT | 60-75 |
| Propanoic Acid | HATU/DIPEA | DMF | RT | 80-95 |
| Propanoic Acid | EDC/DMAP (cat. HOBt) | Acetonitrile | RT | 70-85[1] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Overcoming Solubility Challenges of N-aryl Propanamides in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-aryl propanamides during biological assays.
Frequently Asked Questions (FAQs)
Q1: My N-aryl propanamide precipitated in the aqueous buffer of my cell-based assay. What are the likely causes?
A1: Precipitation of N-aryl propanamides in aqueous buffers is a common issue stemming from their generally low water solubility. The primary causes include:
-
High Compound Concentration: The final concentration of your compound in the assay medium may exceed its thermodynamic solubility limit.
-
DMSO Shock: When a concentrated DMSO stock solution of your compound is rapidly diluted into an aqueous buffer, the compound can crash out of solution. This is often referred to as "DMSO shock."
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pH and Ionic Strength of the Buffer: The solubility of ionizable N-aryl propanamides can be highly dependent on the pH of the buffer. If the buffer pH is close to the compound's pKa, its solubility will be at its lowest.
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Temperature Changes: Solubility is temperature-dependent. A decrease in temperature, for instance, when moving plates from an incubator to a plate reader, can reduce solubility.
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Interaction with Assay Components: Components of the assay medium, such as proteins or salts, can sometimes interact with the compound and reduce its solubility.
Q2: How can I increase the solubility of my N-aryl propanamide for an in vitro assay?
A2: Several strategies can be employed to enhance the solubility of N-aryl propanamides in your experimental setup:
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Formulation with Co-solvents: Using a water-miscible organic solvent, such as polyethylene glycol (PEG) or propylene glycol, in your final assay buffer can significantly increase the solubility of hydrophobic compounds.
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Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][2]
-
pH Adjustment: For N-aryl propanamides with ionizable groups, adjusting the pH of the buffer away from the compound's pKa can increase solubility. However, ensure the chosen pH is compatible with your biological assay. The pKa of Bicalutamide, a common N-aryl propanamide, is approximately 11.49, meaning its solubility is largely pH-independent in the biologically relevant range.[1][3]
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Solid Dispersions: Preparing a solid dispersion of your compound with a hydrophilic carrier can improve its dissolution rate and apparent solubility.[4][5]
-
Use of Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration can improve the wettability and solubility of your compound.
Q3: What is the maximum percentage of DMSO I should use in my cell-based assay?
A3: While DMSO is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations. As a general rule, the final concentration of DMSO in a cell-based assay should be kept below 0.5% (v/v) to minimize cytotoxicity. However, the tolerance to DMSO can vary significantly between different cell lines. It is always recommended to perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration.
Q4: Can I use sonication to help dissolve my N-aryl propanamide?
A4: Yes, sonication can be a useful technique to aid in the dissolution of your compound in a stock solution, particularly in DMSO. It provides the energy needed to break down compound aggregates. However, be cautious with the duration and intensity of sonication, as excessive energy can potentially lead to compound degradation. Sonication is less practical for dissolving precipitates directly in a 96-well plate during an assay.
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in 96-Well Plate After Addition of Aqueous Buffer
This is a common problem when diluting a DMSO stock solution. The following workflow can help you troubleshoot this issue.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Poor solubility can lead to variability in the actual concentration of the compound in your assay, resulting in poor data quality.
Data Presentation: Solubility of N-aryl Propanamides
The following tables provide quantitative data on the solubility of representative N-aryl propanamides, bicalutamide and enzalutamide, under various conditions.
Table 1: Solubility of Bicalutamide in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) |
| Water | < 0.005 | < 1.16 x 10-5 | 37 |
| Ethanol | ~1 | ~2.32 x 10-3 | Room Temp |
| DMSO | ~14 | ~3.25 x 10-2 | Room Temp |
| Dimethylformamide (DMF) | ~20 | ~4.65 x 10-2 | Room Temp |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 | ~3.72 x 10-4 | Room Temp |
Data sourced from product information sheets and peer-reviewed literature.[6]
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Bicalutamide
| Cyclodextrin (CD) | CD Concentration (M) | Bicalutamide Solubility Increase (fold) |
| β-Cyclodextrin | - | ~2 |
| Hydroxypropyl-β-cyclodextrin | - | ~1.91 |
| Methyl-β-cyclodextrin | 0.015 | ~10 |
| Acetyl-β-cyclodextrin | 0.015 | ~20 |
Data compiled from studies on bicalutamide complexation with cyclodextrins.[1]
Table 3: Strategies to Improve Enzalutamide Dissolution
| Formulation Strategy | Key Findings |
| Solid Dispersion with Soluplus® | Enzalutamide existed in an amorphous state, significantly improving dissolution rate and extent.[4] |
| Ternary Solid Dispersion with Soluplus® and Poloxamer 188 | Enhanced dissolution and ex-vivo intestinal absorption compared to the pure drug.[5] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Maintained the amorphous state in a supersaturated solution, releasing the full drug amount within 10 minutes and increasing bioavailability over sixfold.[7] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of an N-aryl propanamide in a buffer of interest.
Materials:
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N-aryl propanamide
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DMSO (anhydrous)
-
Assay buffer (e.g., PBS, pH 7.4)
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96-well microplate (UV-transparent for spectrophotometric method)
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Multichannel pipette
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Plate shaker
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Spectrophotometer or nephelometer
Procedure:
-
Prepare a stock solution: Accurately weigh your N-aryl propanamide and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or brief sonication may be used if necessary.
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Serial Dilution: In the 96-well plate, perform a serial dilution of your DMSO stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO dilutions, add the aqueous assay buffer to achieve the desired final compound concentration and a final DMSO concentration that is consistent with your biological assay (e.g., 0.5%).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a set period (e.g., 1-2 hours).
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the buffer-only control indicates precipitation.
-
UV Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the soluble compound can be determined using a standard curve.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is detected.
Protocol 2: Preparation of a Solid Dispersion for In Vitro Assays (Solvent Evaporation Method)
This protocol describes a small-scale preparation of a solid dispersion to enhance the solubility of an N-aryl propanamide for use in biological assays.
Materials:
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N-aryl propanamide
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Hydrophilic carrier (e.g., PVP K30, Soluplus®, Poloxamer 188)
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Volatile organic solvent (e.g., methanol, acetone, or a mixture)
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Round-bottom flask
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Rotary evaporator
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Mortar and pestle
-
Sieve
Procedure:
-
Dissolution: Accurately weigh the N-aryl propanamide and the hydrophilic carrier (e.g., in a 1:5 drug-to-carrier ratio) and dissolve them in a minimal amount of a suitable volatile organic solvent in a round-bottom flask. Ensure both components are fully dissolved.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature. Continue evaporation until a thin, solid film is formed on the inside of the flask.
-
Drying: Further dry the solid dispersion under vacuum for several hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Preparation for Assay: To use in an assay, accurately weigh the solid dispersion powder and dissolve it directly in the aqueous assay buffer. The amount of powder to be weighed should be calculated based on the drug loading in the solid dispersion to achieve the desired final concentration of the N-aryl propanamide.
Signaling Pathway and Workflow Diagrams
Androgen Receptor Signaling Pathway
Many N-aryl propanamides, such as bicalutamide and enzalutamide, are antagonists of the androgen receptor (AR). The following diagram illustrates a simplified AR signaling pathway, which is a key target in prostate cancer.
COX-2 Signaling Pathway
Some N-aryl propanamides are being investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
References
- 1. Another Move towards Bicalutamide Dissolution and Permeability Improvement with Acetylated β-Cyclodextrin Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins [mdpi.com]
- 3. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of High Drug Loading Solid Dispersions of Enzalutamide and Preliminary Evaluation in vitro [cjph.com.cn]
- 5. media.neliti.com [media.neliti.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The Impact of Polymers on Enzalutamide Solid Self-Nanoemulsifying Drug Delivery System and Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of N-[2-(3-phenylpropoxy)phenyl]propanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-[2-(3-phenylpropoxy)phenyl]propanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.
Step 1: Synthesis of 2-(3-phenylpropoxy)aniline (Precursor)
Issue 1.1: Low yield of 2-(3-phenylpropoxy)aniline
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure anhydrous conditions to prevent side reactions. - Extend the reaction time or moderately increase the temperature (e.g., 50-80°C). - Use a suitable base like potassium carbonate (K₂CO₃) to facilitate the reaction. |
| Suboptimal solvent | - Dimethylformamide (DMF) is a common solvent for such reactions; ensure it is of high purity and anhydrous. |
| Inefficient purification | - Column chromatography is often necessary to isolate the product from starting materials and byproducts. Optimize the solvent system for better separation. |
Issue 1.2: Formation of N-alkylated byproduct
| Possible Cause | Suggested Solution |
| Direct alkylation of 2-aminophenol | The amino group of 2-aminophenol can compete with the hydroxyl group in the alkylation reaction. To avoid this, consider a two-step approach: 1. Etherification of 2-nitrophenol with (3-bromopropyl)benzene. 2. Reduction of the nitro group to an amine using a standard procedure like catalytic hydrogenation (e.g., Pd/C, H₂). |
Step 2: Synthesis of this compound (Final Product)
Issue 2.1: Low yield of the final amide product
| Possible Cause | Suggested Solution |
| Incomplete acylation | - Use a slight excess (1.1-1.2 equivalents) of propanoyl chloride or propanoic anhydride. - The reaction is typically rapid; ensure efficient mixing of the reactants. - Perform the reaction at a low temperature (e.g., 0°C) to control the exothermic reaction and then allow it to warm to room temperature. |
| Hydrolysis of acylating agent | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the propanoyl chloride. |
| Inefficient purification | - If the product is a solid, recrystallization from a suitable solvent system can improve purity and yield. - If oily, column chromatography is recommended. |
Issue 2.2: Presence of impurities in the final product
| Possible Cause | Suggested Solution |
| Unreacted 2-(3-phenylpropoxy)aniline | - Ensure the stoichiometry of the acylating agent is appropriate. - Purify the product using column chromatography. |
| Diacylated byproduct | - Avoid a large excess of the acylating agent. Add the acylating agent dropwise to the solution of the aniline to maintain a low concentration. |
| Hydrolyzed acylating agent (propanoic acid) | - Use anhydrous conditions. - A basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can remove acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize the precursor, 2-(3-phenylpropoxy)aniline?
A1: A reliable method is a two-step synthesis. First, perform a Williamson ether synthesis with 2-nitrophenol and (3-bromopropyl)benzene in the presence of a base like K₂CO₃ in an anhydrous solvent like DMF. This selectively alkylates the hydroxyl group. Second, reduce the nitro group of the resulting 1-nitro-2-(3-phenylpropoxy)benzene to an amine using catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. This method avoids the potential for N-alkylation that can occur when starting with 2-aminophenol.
Q2: What are the optimal conditions for the acylation of 2-(3-phenylpropoxy)aniline?
A2: The acylation is typically carried out by reacting 2-(3-phenylpropoxy)aniline with 1.1 to 1.2 equivalents of propanoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C. A tertiary amine base, such as triethylamine (TEA) or pyridine, should be added to neutralize the hydrochloric acid byproduct. The reaction is usually complete within a few hours at room temperature.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The disappearance of the starting aniline spot and the appearance of a new product spot indicate the reaction is proceeding.
Q4: What is the best way to purify the final product?
A4: Purification largely depends on the physical state of the product. If it is a solid, recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane mixture) is often effective. If the product is an oil or if recrystallization does not remove all impurities, column chromatography on silica gel is the recommended method.
Q5: What are the expected yields for this synthesis?
| Step | Reaction | Expected Yield Range |
| 1a | Etherification of 2-nitrophenol | 70-85% |
| 1b | Reduction of nitro group | 85-95% |
| 2 | Acylation of aniline | 80-95% |
| Overall | Two-step synthesis of precursor and acylation | 47-72% |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-phenylpropoxy)aniline
Part A: Synthesis of 1-nitro-2-(3-phenylpropoxy)benzene
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To a solution of 2-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 20 minutes.
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Add (3-bromopropyl)benzene (1.1 eq) dropwise to the mixture.
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Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Part B: Synthesis of 2-(3-phenylpropoxy)aniline
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Dissolve the purified 1-nitro-2-(3-phenylpropoxy)benzene (1.0 eq) in ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).
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Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to obtain the desired aniline, which can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Synthesis of this compound
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Dissolve 2-(3-phenylpropoxy)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
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Cool the solution to 0°C in an ice bath.
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Add propanoyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Refinement of analytical methods for N-[2-(3-phenylpropoxy)phenyl]propanamide detection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of analytical methods for the detection of N-[2-(3-phenylpropoxy)phenyl]propanamide.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method for this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is a good starting point due to the non-polar nature of the molecule. A C18 column is often the first choice for method development. Initial mobile phase conditions could involve a gradient of acetonitrile or methanol in water, with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
Q2: What are the expected major ions in the mass spectrum of this compound?
A2: In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation of aromatic amides involves the cleavage of the amide bond (N-CO), which can result in the formation of characteristic fragment ions.[1][2] For this compound, key fragments could arise from the loss of the propanamide group or cleavage within the phenylpropoxy side chain.
Q3: What are potential impurities that I should look for during the analysis?
A3: Potential impurities could include starting materials from the synthesis, such as 2-(3-phenylpropoxy)aniline and propanoic anhydride or its corresponding acid chloride. By-products from side reactions, such as N-acylation at other positions or degradation products from hydrolysis of the amide bond, may also be present. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.
Q4: How can I improve peak tailing for my compound in RP-HPLC?
A4: Peak tailing for amide compounds can be caused by secondary interactions with residual silanols on the silica-based stationary phase.[3] To mitigate this, ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to suppress the ionization of silanols. Using a high-purity, end-capped column can also significantly reduce tailing.[3] If tailing persists, consider adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase, though this may not be suitable for LC-MS applications.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Method Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with column silanols.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 or Phenyl-Hexyl column.- Add 0.1% formic acid or trifluoroacetic acid to the mobile phase.- Reduce sample concentration or injection volume.- Ensure the mobile phase pH is between 2 and 8 for silica-based columns.[3] |
| Poor Resolution | - Inadequate mobile phase strength.- Incorrect column chemistry.- Column degradation. | - Optimize the gradient slope or isocratic mobile phase composition.- Screen different column chemistries (e.g., Phenyl-Hexyl, C8).- Replace the column if it has been used extensively or shows a significant drop in performance.[5] |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a consistent temperature.- Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate.[6] |
| Ghost Peaks | - Contaminants in the mobile phase or sample.- Carryover from previous injections.- Late eluting peaks from a previous run. | - Use high-purity HPLC-grade solvents.- Implement a robust needle wash protocol.- Extend the gradient run time to ensure all components are eluted.[3] |
Mass Spectrometry (MS) Detector Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Inefficient ionization.- Ion suppression from matrix components.- Incorrect instrument settings. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample clean-up to remove interfering substances.- Dilute the sample to minimize matrix effects.- Ensure the mass spectrometer is properly tuned and calibrated. |
| Unstable Signal/Spray | - Clogged ESI needle.- Inconsistent mobile phase flow.- High salt concentration in the mobile phase. | - Clean or replace the ESI needle.- Verify the HPLC pump is functioning correctly.- Use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile salts like phosphate. |
| Unexpected Fragments | - In-source fragmentation.- Presence of co-eluting impurities.- Thermal degradation in the source. | - Reduce the fragmentor or cone voltage.- Improve chromatographic separation to isolate the peak of interest.- Lower the ion source temperature. |
Experimental Protocols
Generic RP-HPLC Method for Purity Determination
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Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient:
Time (min) %B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Generic LC-MS Method for Identification
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 30 15.0 90 20.0 90 20.1 30 | 25.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
MS Ionization Mode: ESI Positive
-
Scan Range: m/z 100 - 500
-
Fragmentor Voltage: 70 V
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 0.1 mg/mL.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for common HPLC issues.
References
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. hplc.eu [hplc.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Enhancing the Bioavailability of Phenylpropoxy-Containing Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of drug candidates containing a phenylpropoxy moiety. The inherent lipophilicity of the phenylpropoxy group often leads to poor aqueous solubility, categorizing these compounds frequently as Biopharmaceutical Classification System (BCS) Class II agents (low solubility, high permeability), which presents significant challenges for oral drug delivery.
This guide offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common bioavailability enhancement techniques, including solid dispersions, nanosuspensions, and lipid-based formulations.
Frequently Asked Questions (FAQs)
Q1: Why do phenylpropoxy-containing drug candidates often exhibit low oral bioavailability?
A1: The phenylpropoxy group imparts significant lipophilicity to a molecule. This high lipophilicity leads to low aqueous solubility, which is a primary reason for poor oral bioavailability. For a drug to be absorbed in the gastrointestinal tract, it must first dissolve in the intestinal fluids. Poorly soluble drugs have a slow dissolution rate, which becomes the rate-limiting step for absorption, even if the drug has high permeability across the intestinal wall (a characteristic of BCS Class II drugs).[1][2]
Q2: What are the primary formulation strategies to enhance the bioavailability of these compounds?
A2: The main strategies focus on improving the solubility and dissolution rate of the drug. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level to create an amorphous solid dispersion.[3][4] This prevents the drug from crystallizing and enhances its dissolution.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range.[5][6] This increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Dissolving the drug in a mixture of oils, surfactants, and co-solvents.[7][8] These formulations form fine emulsions or microemulsions in the gastrointestinal fluids, presenting the drug in a solubilized state for absorption.
Q3: How do I choose the most suitable enhancement technique for my phenylpropoxy-containing drug candidate?
A3: The choice of technique depends on the specific physicochemical properties of your drug candidate, the desired dosage form, and the target product profile. A general decision-making workflow is outlined below.
Troubleshooting Guides
Solid Dispersions
Issue: The amorphous solid dispersion is physically unstable and recrystallizes over time.
-
Possible Cause: The polymer carrier does not sufficiently inhibit drug crystallization. This can be due to poor miscibility between the drug and the polymer or insufficient drug-polymer interactions.
-
Troubleshooting Steps:
-
Polymer Screening: Screen a wider range of polymers with different functional groups that can interact with the phenylpropoxy moiety and other functional groups on your drug (e.g., hydrogen bonding).
-
Drug Loading: Reduce the drug loading in the dispersion. A higher polymer-to-drug ratio can better stabilize the amorphous drug.
-
Add a Second Polymer: Incorporate a second polymer to improve the miscibility and stability of the system.
-
Storage Conditions: Store the solid dispersion under controlled humidity and temperature conditions to minimize molecular mobility.
-
Issue: Poor dissolution of the solid dispersion, especially at higher pH in the intestine.
-
Possible Cause: "Gelling" of the hydrophilic polymer on the surface of the dissolving particles can form a viscous layer that impedes further drug release.
-
Troubleshooting Steps:
-
Polymer Selection: Choose a polymer with a lower viscosity grade or one that is less prone to gelling.
-
Add a Surfactant: Incorporate a surfactant into the solid dispersion formulation to improve wettability and reduce gelling.
-
Particle Size Reduction: Mill the solid dispersion to a smaller particle size to increase the surface area for dissolution.
-
Nanosuspensions
Issue: Particle size of the nanosuspension increases during storage (Ostwald Ripening).
-
Possible Cause: The stabilizer used is not effectively preventing the growth of larger particles at the expense of smaller ones.
-
Troubleshooting Steps:
-
Stabilizer Screening: Test a variety of steric and ionic stabilizers. A combination of stabilizers often provides better stability.
-
Stabilizer Concentration: Optimize the concentration of the stabilizer. Insufficient stabilizer will not adequately cover the particle surface, while excessive amounts can lead to other issues like foaming or toxicity.
-
Solidification: Convert the nanosuspension into a solid dosage form (e.g., by lyophilization or spray drying) to improve long-term stability.[9]
-
Issue: Aggregation of nanoparticles during the formulation process or upon storage.
-
Possible Cause: Insufficient repulsive forces between particles.
-
Troubleshooting Steps:
-
Zeta Potential Measurement: Measure the zeta potential of the nanosuspension. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization.
-
Ionic Stabilizers: If the zeta potential is low, consider adding an ionic stabilizer to increase the surface charge.
-
Steric Stabilizers: Use polymeric steric stabilizers that form a protective layer around the particles, preventing them from getting too close to each other.
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: The SEDDS formulation shows phase separation or drug precipitation upon storage.
-
Possible Cause: The drug is not sufficiently soluble in the lipid/surfactant mixture, or the components are not fully miscible.
-
Troubleshooting Steps:
-
Solubility Screening: Conduct thorough solubility studies of the drug in a wide range of oils, surfactants, and co-solvents to select the most appropriate excipients.
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable, single-phase system.
-
Co-solvent Addition: Incorporate a co-solvent to improve the miscibility of the components and the solubility of the drug.
-
Issue: The SEDDS formulation does not emulsify properly upon dilution in aqueous media.
-
Possible Cause: The hydrophilic-lipophilic balance (HLB) of the surfactant system is not optimal, or the viscosity of the formulation is too high.
-
Troubleshooting Steps:
-
Surfactant Selection: Use a surfactant or a blend of surfactants with a higher HLB value to promote the formation of a fine oil-in-water emulsion.
-
Co-surfactant: Add a co-surfactant to reduce the interfacial tension and facilitate emulsification.
-
Reduce Viscosity: If the formulation is too viscous, consider using a less viscous oil or adding a co-solvent.
-
Quantitative Data on Bioavailability Enhancement
The following tables summarize the improvements in solubility and pharmacokinetic parameters for drugs with structural similarities to phenylpropoxy-containing compounds when formulated using various enhancement techniques.
Table 1: Enhancement of Solubility and Dissolution
| Drug | Formulation | Carrier/Stabilizer | Solubility/Dissolution Improvement | Reference |
| Repaglinide | Solid Dispersion | Eudragit E100 (1:3 ratio) | 100-fold increase in solubility | [10] |
| Repaglinide | Nanosuspension | PVP-K30, HPMC, PVA, etc. | 4.1-fold increase in solubility vs. pure water | [1][11] |
| Fenofibrate | Solid Dispersion | HPMCAS | 10.8-fold increase in solubility | [12] |
| Ezetimibe | Solid SNEDDS | Silicon dioxide, HPC, Tween 80 | ~200-fold increase in aqueous solubility | [6][13] |
Table 2: Improvement in Pharmacokinetic Parameters
| Drug | Formulation | Species | Key Findings | Reference |
| Dronedarone | Administered with a high-fat meal | Human | Cmax increased 2.8-fold, AUC increased 2.0-fold vs. fasted state | [14][15] |
| Lovastatin | Nanosuspension | Rat | ~2.5-fold improvement in bioavailability vs. marketed formulation | [16][17] |
| Cilostazol | Nanosuspension | Rat | Cmax increased 3.9-fold, AUC increased 4.4-fold vs. microsuspension | [5] |
| Danazol | Nanosuspension | Rat | Cmax increased 3.0-fold, AUC increased 1.6-fold vs. microsuspension | [5] |
| Ezetimibe | SESD | Rat | Higher AUC compared to drug powder, SNEDDS, and SMSD | [6][13] |
Experimental Protocols
Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
This protocol describes a general procedure for preparing an amorphous solid dispersion using a lab-scale hot-melt extruder.
Methodology:
-
Pre-blending: Accurately weigh the phenylpropoxy-containing drug and the selected polymer (e.g., PVP VA64, Soluplus®, HPMCAS) at the desired ratio (e.g., 1:3 drug-to-polymer). Physically mix the powders in a plastic bag or a V-blender for 15 minutes to ensure a homogenous blend.[18]
-
Extruder Setup: Set the temperature profile for the different heating zones of the hot-melt extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug but low enough to prevent thermal degradation.[19] A typical starting point is a temperature close to the melting point of the drug or the glass transition temperature of the polymer.
-
Feeding: Calibrate the gravimetric feeder to deliver the powder blend into the extruder at a constant and controlled rate.
-
Extrusion: Set the screw speed (e.g., 100 rpm) and start the extrusion process. The molten material will be conveyed, mixed, and dispersed by the co-rotating twin screws.[9]
-
Cooling and Collection: The molten extrudate exits through a die and is cooled on a conveyor belt to solidify.
-
Milling: The cooled extrudate strands are then milled into a powder of a consistent particle size. Cryogenic milling can be used to prevent heating and potential phase changes during milling.
-
Characterization: The resulting powder should be characterized for its amorphous nature using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[18] In vitro dissolution testing should be performed to assess the improvement in drug release.
Preparation of a Nanosuspension by the Solvent-Antisolvent Method
This protocol outlines the preparation of a nanosuspension using a bottom-up precipitation technique followed by sonication.
Methodology:
-
Solvent Phase Preparation: Dissolve the phenylpropoxy-containing drug in a suitable organic solvent (e.g., ethanol, acetone) to prepare the solvent phase.[11]
-
Antisolvent Phase Preparation: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., HPMC, Pluronic F68). This will be the antisolvent phase.[16]
-
Precipitation: Under constant stirring (e.g., using a magnetic stirrer), inject the solvent phase into the antisolvent phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Sonication: Immediately sonicate the resulting suspension using a probe sonicator to break down any agglomerates and ensure a uniform particle size distribution.[16]
-
Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology of the nanoparticles can be observed using Transmission Electron Microscopy (TEM).
Development of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a systematic approach to developing a SEDDS formulation.
Methodology:
-
Excipient Solubility Screening: Determine the solubility of the phenylpropoxy-containing drug in a variety of oils (e.g., Capryol 90, oleic acid), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).[20]
-
Ternary Phase Diagram Construction: Based on the solubility data, select the most promising oil, surfactant, and co-solvent. Prepare a series of formulations with varying ratios of these three components and visually assess their self-emulsification properties upon dilution with water. Construct a ternary phase diagram to identify the region that forms a clear and stable nanoemulsion.
-
Formulation Preparation: Prepare the final SEDDS formulation by dissolving the drug in the selected oil, surfactant, and co-solvent mixture with gentle heating and stirring until a clear solution is obtained.
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and PDI of the resulting emulsion using DLS.
-
In Vitro Lipolysis Testing: This is a critical step to predict the in vivo performance of the SEDDS. The test simulates the digestion of the lipid formulation in the small intestine.[21][22]
-
Disperse the SEDDS in a lipolysis medium mimicking fasted state intestinal fluid (FaSSIF).
-
Initiate digestion by adding a pancreatin solution.
-
Monitor the amount of drug that remains in the aqueous phase over time to assess its potential for absorption.
-
-
In Vitro Dissolution Testing for Solid Dispersions
This protocol describes a standard dissolution test for a solid dispersion formulation.
Methodology:
-
Apparatus Setup: Use a USP Apparatus II (paddle method) with a dissolution medium volume of 900 mL maintained at 37 ± 0.5 °C.[23]
-
Medium Selection: For poorly soluble drugs, a biorelevant medium such as Fasted State Simulated Intestinal Fluid (FaSSIF) is often more predictive of in vivo performance than simple buffers.
-
Procedure:
-
Place a known amount of the solid dispersion (equivalent to a specific dose of the drug) into the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 75 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the sample immediately to remove any undissolved particles.
-
Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV).
-
Compare the dissolution profile to that of the pure crystalline drug.
-
In Vivo Oral Bioavailability Study in Rats
This protocol provides a general outline for conducting a pharmacokinetic study in rats to assess the oral bioavailability of a novel formulation.
Methodology:
-
Animal Acclimatization: House male Wistar or Sprague-Dawley rats in controlled conditions (temperature, humidity, light-dark cycle) and allow them to acclimatize for at least one week before the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[16]
-
Dosing:
-
Divide the rats into groups (e.g., a control group receiving the unformulated drug suspension and a test group receiving the enhanced formulation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or retro-orbital plexus) at specified time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect the blood in heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). The relative bioavailability of the test formulation can be calculated by comparing its AUC to that of the control formulation.
This technical support center provides a foundational guide for enhancing the bioavailability of phenylpropoxy-containing drug candidates. It is essential to adapt these general protocols and troubleshooting strategies to the specific properties of the drug molecule and the goals of the development program.
References
- 1. Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] DESIGN, DEVELOPMENT AND EVALUATION OF NANOSUSPENSIONS FOR ENHANCEMENT OF ORAL BIOAVAILABILITY OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 4. Solid Dispersions: Enhancing Bioavailability of Poorly Soluble Drugs [wisdomlib.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of solubility and antidiabetic effects of Repaglinide using spray drying technique in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes [mdpi.com]
- 12. abap.co.in [abap.co.in]
- 13. Comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability of dronedarone tablets administered with or without food in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability of dronedarone tablets administered with or without food in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. turkjps.org [turkjps.org]
- 17. The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. gsconlinepress.com [gsconlinepress.com]
- 20. google.com [google.com]
- 21. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. ijrpc.com [ijrpc.com]
Technical Support Center: Strategies to Reduce Cytotoxicity of N-substituted Propanamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of cytotoxicity in N-substituted propanamide derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our lead N-substituted propanamide derivative in preliminary cell-based assays. What are the initial steps to address this?
A1: High initial cytotoxicity is a common challenge in drug discovery. A systematic approach is recommended to understand and mitigate this issue.
-
Confirm Assay Integrity: Ensure that the observed cytotoxicity is not an artifact of the experimental setup. Review the protocol for the cytotoxicity assay (e.g., MTT, MTS) for potential errors in reagent concentration, incubation times, or cell seeding density. It is also crucial to rule out interference of your compound with the assay itself (e.g., colorimetric interference with MTT formazan).
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Determine the Nature of Cytotoxicity: Investigate whether the cytotoxicity is selective for cancer cells over normal, healthy cells. A desirable therapeutic agent will have a large therapeutic window, meaning it is significantly more toxic to cancer cells. Testing your compound on a non-cancerous cell line (e.g., fibroblasts) can provide this information.
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Initiate Structure-Activity Relationship (SAR) Studies: This is a cornerstone of medicinal chemistry. Synthesize a small library of analogs of your lead compound to understand which parts of the molecule are contributing to the cytotoxicity. Modifications can include altering the N-substituent, the propanamide backbone, or other peripheral functionalities.
Q2: What are some common medicinal chemistry strategies to systematically reduce the cytotoxicity of N-substituted propanamide derivatives?
A2: Several strategies can be employed to rationally design derivatives with a better toxicity profile:
-
Bioisosteric Replacement of the Amide Bond: The amide bond itself can sometimes contribute to metabolic instability or off-target effects. Replacing it with a bioisostere—a group with similar steric and electronic properties—can modulate cytotoxicity. Common replacements include sulfonamides, ureas, or stable heterocyclic rings like oxadiazoles. This can alter the compound's hydrogen bonding capacity, metabolic stability, and overall physicochemical properties.
-
Modification of the N-Substituent: The nature of the N-substituent often plays a critical role in a compound's biological activity and toxicity.
-
Varying Lipophilicity: Systematically altering the lipophilicity of the N-substituent can impact cell permeability and target engagement. Both increasing and decreasing lipophilicity can potentially reduce off-target cytotoxicity.
-
Introducing Polar Groups: The addition of polar functional groups (e.g., hydroxyl, amino) can improve solubility and alter the binding profile, potentially reducing non-specific toxicity.
-
Steric Hindrance: Introducing bulky groups can prevent the molecule from fitting into the binding pockets of off-target proteins, thereby increasing selectivity and reducing toxicity.
-
-
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a compound with its biological activity. By building a QSAR model with a set of synthesized analogs, you can identify key physicochemical properties (e.g., molecular size, electrostatic potential, hydrophobicity) that are linked to cytotoxicity.[1] This allows for the in silico prediction of the cytotoxicity of new, yet-to-be-synthesized derivatives.
Q3: How can we determine if our compound is inducing apoptosis, and which pathway is involved?
A3: Identifying the mechanism of cell death is crucial. Apoptosis, or programmed cell death, is often a desired mechanism for anticancer agents.
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Initial Apoptosis Screening: Assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between healthy, apoptotic, and necrotic cells. DNA fragmentation assays (e.g., TUNEL assay) can also confirm apoptosis.
-
Investigating Apoptotic Pathways: To determine if the intrinsic (mitochondrial) or extrinsic (death receptor) pathway is involved, you can measure the levels of key proteins.
-
Intrinsic Pathway: This pathway is regulated by the Bcl-2 family of proteins. An increase in the Bax/Bcl-2 ratio and the release of cytochrome c from the mitochondria are hallmarks of this pathway. Subsequent activation of caspase-9 and caspase-3 can also be measured.
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Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors like Fas. This leads to the activation of caspase-8, which in turn activates caspase-3. Measuring the expression of Fas ligand (Fas-L) and the activity of caspase-8 can provide insights here.
-
Below is a diagram illustrating the key components of the intrinsic and extrinsic apoptotic pathways.
Troubleshooting Guides
Issue: High variance in cytotoxicity data between experiments.
-
Possible Cause 1: Cell Seeding Inconsistency.
-
Solution: Ensure a homogenous cell suspension before seeding. Count cells accurately using a hemocytometer or automated cell counter. Calibrate your pipettes regularly.
-
-
Possible Cause 2: Compound Instability or Precipitation.
-
Solution: Check the solubility of your compound in the culture medium at the tested concentrations. Use a solvent control (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and non-toxic to the cells. Prepare fresh stock solutions of your compound for each experiment.
-
-
Possible Cause 3: Variation in Incubation Times.
-
Solution: Standardize all incubation times precisely, including compound treatment and MTT reagent incubation. Use a multichannel pipette for simultaneous addition of reagents where possible.
-
Issue: Compound shows cytotoxicity in one cell line but not another.
-
Possible Cause 1: Differential Target Expression.
-
Solution: The target of your compound may be expressed at different levels in the cell lines. Perform target expression analysis (e.g., Western blot, qPCR) in the sensitive and resistant cell lines to confirm.
-
-
Possible Cause 2: Different Metabolic Profiles.
-
Solution: One cell line may metabolize your compound into a more (or less) toxic substance. This can be investigated using metabolomics or by co-administering metabolic enzyme inhibitors.
-
-
Possible Cause 3: Different Resistance Mechanisms.
-
Solution: The resistant cell line may have active efflux pumps (e.g., P-glycoprotein) that remove your compound, or it may have mutations in the target protein that prevent binding.
-
Data Presentation: Modulating Cytotoxicity through Structural Modification
The following tables summarize quantitative data from studies on amide-containing compounds, illustrating how structural changes can impact cytotoxicity. Although not all are strictly N-substituted propanamides, the principles are directly applicable.
Table 1: Effect of N-Substituent Modification on Cytotoxicity of Nicotinamide Derivatives against C. albicans and HUVEC cells.
| Compound | N-Substituent | Antifungal Activity (MIC, µg/mL) | Cytotoxicity (IC50, µg/mL) on HUVEC cells |
| Lead Compound | 3-isopropylphenyl | 0.25 | > 20 |
| Analog 1 | 2-isopropylphenyl | > 64 | > 20 |
| Analog 2 | 4-isopropylphenyl | 16 | > 20 |
| Analog 3 | Phenyl | 32 | > 20 |
| Data suggests that the position of the isopropyl group on the N-phenyl ring is critical for antifungal activity, while the tested modifications did not introduce significant cytotoxicity to human cells. |
Table 2: Bioisosteric Replacement of Amide with Sulfonamide in Ceramide Analogs and Effect on Cytotoxicity.
| Compound | Linker | Cytotoxicity (IC50, µM) on HL-60 cells | Cytotoxicity (IC50, µM) on PC-3 cells |
| B13 (Amide) | Amide | 33.6 | 79.3 |
| Analog (Sulfonamide) | Sulfonamide | 20.7 | 29.2 |
| Replacing the amide linker with a sulfonamide group in this series of ceramide analogs resulted in a compound with more potent cytotoxic activity against both leukemia (HL-60) and prostate cancer (PC-3) cell lines. |
Experimental Protocols
Key Experiment: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate in a humidified incubator (37°C, 5% CO₂) overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your N-substituted propanamide derivative in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance of treated sample / Absorbance of control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
References
Technical Support Center: Accurate IC50 Determination of N-[2-(3-phenylpropoxy)phenyl]propanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate determination of the IC50 value for N-[2-(3-phenylpropoxy)phenyl]propanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most significant first step before starting an IC50 determination experiment?
A1: The most critical initial step is to establish a robust and optimized assay system. This includes selecting an appropriate cell line that expresses the target of interest, ensuring the cells are healthy and in the logarithmic growth phase, and choosing a suitable assay endpoint (e.g., cell viability, enzyme activity) that is relevant to the compound's expected mechanism of action.[1] Consistent cell culture practices are paramount for reproducible results.
Q2: How do I select the appropriate concentration range for this compound?
A2: It is recommended to perform a preliminary dose-range finding experiment.[2] This typically involves testing a wide range of concentrations (e.g., from nanomolar to high micromolar) with large step changes (e.g., 10-fold dilutions) to identify a narrower, more effective concentration range. The goal is to find a range that produces a full dose-response curve, from minimal to maximal inhibition.
Q3: What are the best practices for preparing and storing the compound stock solution?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. It is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. The final concentration of the solvent in the assay should be kept low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity.
Q4: How many replicates should I use for each concentration?
A4: To ensure statistical robustness, it is recommended to use at least three independent experiments (biological replicates), with each concentration tested in triplicate (technical replicates) within each experiment.[3]
Q5: Which data analysis method is most appropriate for calculating the IC50 value?
A5: The most common and recommended method is to use a non-linear regression analysis to fit the dose-response data to a four-parameter logistic equation (also known as a sigmoidal dose-response curve).[4][5] This model allows for the determination of the top and bottom plateaus of the curve, the Hill slope, and the IC50 value. It is also best practice to log-transform the concentration values before plotting and analysis.[3][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.[7] |
| Incomplete dose-response curve (no upper or lower plateau) | The concentration range tested is too narrow or not centered around the IC50. The compound may have low potency or limited solubility at higher concentrations. | Perform a wider dose-range finding study. If solubility is an issue, consider alternative solvents or formulation strategies. Ensure the highest concentration tested is sufficient to achieve maximal inhibition.[8][9] |
| Poor signal-to-noise ratio | The cell number is too low, the incubation time is too short, or the detection reagent is not sensitive enough. | Optimize the cell seeding density to ensure a robust signal.[1] Increase the incubation time with the compound or the detection reagent, ensuring it does not lead to cytotoxicity. Consider using a more sensitive detection assay. |
| IC50 values are inconsistent between experiments | Variations in experimental conditions (e.g., cell passage number, incubation time, temperature), compound degradation, or differences in data analysis.[10][11] | Maintain consistent experimental parameters across all assays. Use fresh dilutions of the compound from a properly stored stock for each experiment. Standardize the data analysis workflow, including the choice of non-linear regression model and constraints.[4] |
| Steep or shallow dose-response curve (Hill slope significantly different from 1.0) | A steep slope may indicate positive cooperativity or tight binding, while a shallow slope could suggest negative cooperativity, multiple binding sites, or experimental artifacts.[3] | Carefully review the experimental setup for any potential issues. If the data is robust, the Hill slope can provide valuable information about the mechanism of inhibition. |
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound using a colorimetric MTT assay, which measures metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Dilute the cells in a complete medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in a complete medium from a concentrated stock solution. An eight-point dose range is typically recommended.[2]
-
Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a media-only control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[7]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Subtract the absorbance of the media-only control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log-transformed concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
Visualizations
Caption: Workflow for IC50 determination using a cell-based assay.
Caption: A logical troubleshooting workflow for inconsistent IC50 results.
References
- 1. biocompare.com [biocompare.com]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 6. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of N-[2-(3-phenylpropoxy)phenyl]propanamide with Known Fatty Acid Amide Hydrolase (FAAH) Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the potential inhibitory profile of N-[2-(3-phenylpropoxy)phenyl]propanamide in the context of established Fatty Acid Amide Hydrolase (FAAH) inhibitors.
Introduction
This compound is a novel compound whose biological activity and inhibitory profile are not yet extensively documented in publicly available literature. Based on its structural characteristics, which bear resemblance to certain classes of bioactive molecules, this guide provides a comparative analysis against a well-established class of enzyme inhibitors: the inhibitors of Fatty Acid Amide Hydrolase (FAAH).
FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like the endogenous cannabinoid anandamide (AEA).[1][2][3] Inhibition of FAAH increases the levels of these signaling lipids, producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, making it a significant therapeutic target.[4][5] This comparative guide will therefore situate this compound within the landscape of known FAAH inhibitors to provide a framework for its potential evaluation.
Quantitative Comparison of Inhibitory Potency
To provide a clear benchmark for the potential efficacy of this compound, the following table summarizes the in vitro inhibitory potencies (IC50 values) of several well-characterized FAAH inhibitors against human and rat FAAH.
| Inhibitor | Target(s) | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) | Reference |
| AM4303 | Selective FAAH | 2 | 1.9 | [6][7] |
| JZL195 | Dual FAAH/MAGL | 2 | - | [3] |
| PF-3845 | Selective FAAH | - | - | [3] |
| URB937 | Peripheral FAAH | - | 26.8 | [3] |
| JNJ-1661010 | Selective FAAH | 33 | 34 | [3] |
| AM4302 | Dual FAAH/MAGL | 60 | 31 | [6][7] |
| Biochanin A | FAAH | 2.4 | 1.4 | [3] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MAGL (Monoacylglycerol lipase) is another key enzyme in the endocannabinoid system.
Experimental Protocols
The determination of inhibitory activity for the compounds listed above typically involves a standardized in vitro FAAH activity assay. A detailed, representative protocol is provided below.
In Vitro FAAH Inhibition Assay
This assay measures the ability of a test compound to inhibit the hydrolysis of a substrate by FAAH.
Materials:
-
Recombinant human or rat FAAH enzyme
-
Fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Add a fixed amount of FAAH enzyme to each well of the microplate.
-
Add the diluted compounds to the wells containing the enzyme and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm for AAMCA). The rate of fluorescence increase is proportional to the FAAH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the context of FAAH inhibition and the experimental process, the following diagrams are provided.
Caption: FAAH signaling pathway and point of inhibition.
Caption: Workflow for in vitro FAAH inhibition assay.
Conclusion
While direct experimental data for this compound is not yet available, this guide provides a robust framework for its evaluation as a potential FAAH inhibitor. By comparing its future experimental results to the data presented for known inhibitors such as AM4303 and JZL195, researchers can effectively position this novel compound within the broader landscape of endocannabinoid system modulators. The provided experimental protocol offers a standardized method for determining its inhibitory potency, and the diagrams illustrate the underlying biological and experimental logic. This comparative approach is essential for advancing the understanding and potential therapeutic application of new chemical entities in drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Anti-Cancer Activity of N-[2-(3-phenylpropoxy)phenyl]propanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-cancer activity of N-[2-(3-phenylpropoxy)phenyl]propanamide and its analogs, benchmarked against established chemotherapeutic agents. Due to the limited availability of public data on this compound, this guide leverages experimental data from closely related 2-(3-phenylpropanamido)benzamides to provide a substantive comparison. This information is intended to guide future research and development in this class of compounds.
Comparative Analysis of In Vitro Cytotoxicity
The anti-cancer potential of a compound is primarily evaluated by its cytotoxicity against various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The following tables summarize the IC50 values for 2-(3-phenylpropanamido)benzamide analogs and two standard chemotherapeutic drugs, Doxorubicin and Paclitaxel, across a panel of human cancer cell lines.
Table 1: In Vitro Anti-Cancer Activity of 2-(3-phenylpropanamido)benzamide Analogs [1][2]
| Compound | K562 (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HTC-116 (Colon Cancer) IC50 (µM) | HT26 (Colon Cancer) IC50 (µM) | NCI H460 (Lung Cancer) IC50 (µM) |
| 4r (unsubstituted) | >10 | >10 | >10 | >10 | >10 |
| 4s (chloro derivative) | 5.2 | 6.3 | 7.1 | 6.8 | 7.5 |
| 4v (methoxy derivative) | 6.8 | 7.5 | 8.2 | 7.9 | 8.6 |
IC50 values were determined after a 24-hour incubation period.
Table 2: In Vitro Anti-Cancer Activity of Standard Chemotherapeutic Agents
| Compound | Cell Line | IC50 | Exposure Time |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50 µM[3] | Not Specified |
| HeLa (Cervical Cancer) | 2.9 µM[3] | Not Specified | |
| AMJ13 (Breast Cancer) | 223.6 µg/ml[4][5] | Not Specified | |
| HepG2 (Liver Cancer) | 1.3 ± 0.18 µM[3] | 24 hours | |
| Huh7 (Liver Cancer) | 5.2 ± 0.49 µM[3] | 24 hours | |
| Paclitaxel | Various (8 human tumor cell lines) | 2.5 - 7.5 nM[6] | 24 hours |
| SK-BR-3 (Breast Cancer) | Varies with analog[7] | 72 hours | |
| MDA-MB-231 (Breast Cancer) | Varies with analog[7] | 72 hours | |
| T-47D (Breast Cancer) | Varies with analog[7] | 72 hours | |
| NSCLC cell lines (Lung Cancer) | 9.4 µM (median)[8] | 24 hours | |
| SCLC cell lines (Lung Cancer) | 25 µM (median)[8] | 24 hours | |
| Ovarian Carcinoma cell lines | 0.4 - 3.4 nM[9] | Not Specified |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess anti-cancer activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.
Potential Signaling Pathway
Based on studies of related 2-aminobenzamide derivatives, a potential mechanism of action for this compound could involve the modulation of cell cycle regulatory proteins. Some benzamide derivatives have been shown to act as histone deacetylase (HDAC) inhibitors or to influence the expression of cyclin-dependent kinases (CDKs) and their inhibitors.[10][11]
This diagram illustrates a plausible mechanism where the compound could inhibit HDACs or regulate CDK2, leading to the upregulation of the cell cycle inhibitor p21. This, in turn, would cause cell cycle arrest and ultimately induce apoptosis in cancer cells.
Disclaimer: The data for the test compound in this guide is based on its close structural analogs, the 2-(3-phenylpropanamido)benzamides. Further direct experimental validation of this compound is necessary to confirm its specific anti-cancer activity and mechanism of action.
References
- 1. 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 5. advetresearch.com [advetresearch.com]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Predictive Power of QSAR Models for N-aryl Propanamide Bioactivity: A Comparative Guide to Cross-Validation
A deep dive into the robust validation of Quantitative Structure-Activity Relationship (QSAR) models is crucial for their reliable application in drug discovery and development. For N-aryl propanamides, a class of compounds with diverse biological activities, ensuring the predictive accuracy of QSAR models is paramount. This guide provides a comparative overview of cross-validation techniques, supported by experimental data and detailed protocols, to aid researchers in developing and evaluating robust QSAR models for this important chemical scaffold.
The development of predictive QSAR models relies on rigorous validation to ensure their generalizability and predictive power for new, untested compounds. Cross-validation is a cornerstone of this process, providing a robust estimation of a model's performance by partitioning the data into training and validation sets. This guide explores common cross-validation methods and their application to QSAR studies of N-aryl propanamides and related amide derivatives.
Comparative Analysis of Cross-Validation Methods
The choice of cross-validation technique can significantly impact the assessment of a QSAR model's predictive capability. Below is a comparison of commonly employed methods, with representative data from QSAR studies on amide-containing compounds.
| Cross-Validation Method | Key Principle | Typical Validation Metrics | Representative Performance (Amide Derivatives) |
| Leave-One-Out (LOO) | In each iteration, one compound is left out for validation, and the model is trained on the rest of the dataset. | Cross-validated R² (q² or Q²) | q² = 0.901[1] |
| k-Fold Cross-Validation | The dataset is randomly divided into 'k' subsets (folds). In each of 'k' iterations, one-fold is used for validation, and the remaining k-1 folds are used for training. | Average q² over all folds | - |
| External Validation | The dataset is split into a distinct training set (typically 70-80% of the data) and a test set. The model is built on the training set and validated on the unseen test set. | Predictive R² (R²_pred) | - |
| Y-Randomization | The biological activity values (Y-variable) are randomly shuffled multiple times, and a QSAR model is built for each shuffled dataset. This tests for chance correlations. | Low R² and q² for randomized models | - |
Experimental Protocols for QSAR Model Development and Validation
The following sections detail the typical experimental workflow for creating and validating a QSAR model for N-aryl propanamide bioactivity.
Dataset Preparation and Descriptor Calculation
A crucial first step is the curation of a high-quality dataset of N-aryl propanamide derivatives with their corresponding biological activities (e.g., IC50 values). The 3D structures of these molecules are then generated and optimized using computational chemistry software. Subsequently, a wide range of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters, are calculated for each molecule.
QSAR Model Generation
Various statistical methods can be employed to build the QSAR model, which mathematically correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). Common techniques include:
-
Multiple Linear Regression (MLR): A straightforward method that establishes a linear relationship between the descriptors and the activity.
-
Partial Least Squares (PLS): A regression technique suitable for datasets with a large number of correlated descriptors.
-
Machine Learning Algorithms: Methods like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships.
Rigorous Model Validation
To ensure the robustness and predictive power of the generated QSAR model, a comprehensive validation process is essential.
-
Internal Validation (Cross-Validation): As detailed in the table above, methods like Leave-One-Out (LOO) or k-fold cross-validation are applied to the training set to assess the model's internal consistency and stability. A high q² value (typically > 0.5) is indicative of a good model. For instance, a 3D-QSAR model for (6-methoxy-2-naphthyl) propanamide derivatives showed a cross-validated correlation coefficient (q²) of 0.901, indicating good predictive power.[1]
-
External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. A high predictive R² (R²_pred) value for the test set confirms the model's generalizability.
-
Y-Randomization Test: This procedure is performed to safeguard against chance correlations. The biological activity data is randomly shuffled, and new QSAR models are developed. A significant drop in the R² and q² values for the randomized models compared to the original model indicates that the original model is not a result of a chance correlation.
Visualizing the QSAR Workflow
A clear understanding of the logical flow of a QSAR study is beneficial for researchers. The following diagram illustrates a typical workflow for developing and validating a QSAR model.
Logical Relationship of Validation Metrics
The interplay between different validation metrics provides a comprehensive picture of a QSAR model's quality. The following diagram illustrates the logical flow of assessing these metrics.
By adhering to these rigorous validation protocols and carefully selecting appropriate cross-validation techniques, researchers can build reliable and predictive QSAR models for N-aryl propanamides. This, in turn, will accelerate the identification of promising new drug candidates and contribute to the advancement of drug discovery.
References
Comparing the efficacy of N-[2-(3-phenylpropoxy)phenyl]propanamide across different cell lines
A detailed guide for researchers and drug development professionals on the comparative efficacy of tubulin-targeting antiproliferative compounds.
While specific efficacy data for N-[2-(3-phenylpropoxy)phenyl]propanamide across multiple cell lines is not publicly available, this guide provides a comparative analysis of closely related compounds and established antitubulin agents. We will focus on the class of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which share structural similarities and a common mechanism of action with the compound of interest. The most active compound from this series, (E)-5-iodo-2-((3-(3,4,5-trimethoxyphenyl)acrylamido)benzamide), hereafter referred to as Compound 17t, will be discussed.
To provide a comprehensive comparison, we will present efficacy data for two well-characterized microtubule-targeting agents, Paclitaxel and Colchicine, across the National Cancer Institute's 60 human cancer cell line panel (NCI-60). This allows for a broad understanding of how different classes of antitubulin agents perform across various cancer types.
Mechanism of Action: Targeting the Cytoskeleton
Both the 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide series and the comparator drugs, Paclitaxel and Colchicine, exert their antiproliferative effects by disrupting microtubule dynamics, which are essential for cell division.
-
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides (e.g., Compound 17t): These compounds act as antitubulin agents, inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule formation leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.
-
Paclitaxel: This is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly. This leads to the formation of abnormal, non-functional microtubule bundles, mitotic arrest, and induction of apoptosis.
-
Colchicine: In contrast to Paclitaxel, Colchicine is a microtubule-destabilizing agent. It binds to tubulin dimers, preventing their polymerization into microtubules. This leads to the disassembly of the mitotic spindle, arresting cells in metaphase and ultimately leading to apoptotic cell death.
Below is a diagram illustrating the general signaling pathway affected by these antitubulin agents.
Head-to-head comparison of propanamide derivatives in enzyme inhibition assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of propanamide derivatives in enzyme inhibition assays, supported by experimental data.
Propanamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes implicated in various diseases. This guide offers a head-to-head comparison of their performance in enzyme inhibition assays, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Enzyme Inhibition by Propanamide Derivatives
The inhibitory potential of various propanamide derivatives has been evaluated against several key enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.
α-Glucosidase Inhibition
A series of biheterocyclic propanamides were tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for anti-diabetic drugs.[1][2]
| Compound | Substituent Group | IC50 (µM) |
| 8l | N-phenylpropanamide | 25.78 ± 0.05 |
| 8p | 2,6-dimethylphenyl | 47.47 ± 0.13 |
| 8r | 3,5-dimethylphenyl | 48.96 ± 0.13 |
| 8q | 3,4-dimethylphenyl | 49.81 ± 0.17 |
| 8f | 3-methylphenyl | 50.15 ± 0.11 |
| Acarbose (Standard) | 38.25 ± 0.12 |
Cholinesterase Inhibition
Certain carboxamide and propanamide derivatives bearing a phenylpyridazine ring have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission and targets in Alzheimer's disease therapy.[3]
| Compound | Enzyme | IC50 (µM) |
| 5h | AChE | 0.11 |
| 5d | AChE | 0.16 |
| 5d | BChE | 9.80 |
| 6d | AChE | 0.59 |
| 6d | BChE | 1.48 |
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Propanamide derivatives have been explored as inhibitors of FAAH, an enzyme that degrades endocannabinoids and is a target for pain and inflammation.[4][5] Notably, subtle structural changes can alter the mechanism of inhibition from competitive to non-competitive.[4][5]
| Compound | Enzyme | IC50 (µM) | Inhibition Mechanism |
| Ibu-AM5 | rFAAH | 0.52 | - |
| TPA1 | rFAAH | 0.59 | Competitive |
| TPA14 | rFAAH | 10-fold more potent than TPA1 | Non-competitive |
Urease and Cyclooxygenase-2 (COX-2) Inhibition
Naproxen-conjugated propanamide-sulfonamide derivatives have been synthesized and evaluated for their dual inhibitory activity against urease and COX-2, enzymes implicated in bacterial infections and inflammation, respectively.[6]
| Compound (Naproxen conjugated with) | Enzyme | IC50 (µM) |
| Sulfaguanidine | Urease | 5.06 ± 0.29 |
| Sulfathiazole | Urease | 5.82 ± 0.28 |
| Sulfanilamide | Urease | 6.69 ± 0.11 |
| Sulfamethoxazole | COX-2 | - (% inhibition: 75.4% at 10 µM) |
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
α-Glucosidase Inhibition Assay
This protocol is adapted from studies on biheterocyclic propanamides.[1][7]
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Propanamide derivatives (test compounds)
-
Acarbose (standard inhibitor)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in the phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 80 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is a generalized procedure based on the investigation of propanamide-based FAAH inhibitors.[4][5]
Materials:
-
Rat or human FAAH enzyme preparation
-
Anandamide (AEA) or other suitable substrate
-
Propanamide derivatives (test compounds)
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.0)
-
Scintillation cocktail (if using a radiolabeled substrate)
-
Microplate or reaction tubes
Procedure:
-
Pre-incubate the FAAH enzyme with the test compound in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (e.g., radiolabeled AEA).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., activated charcoal slurry to bind unhydrolyzed substrate).
-
Separate the product from the unreacted substrate (e.g., by centrifugation).
-
Quantify the amount of product formed (e.g., by liquid scintillation counting of the supernatant containing the hydrolyzed, radiolabeled product).
-
Calculate the percentage of inhibition and determine the IC50 values.
-
To determine the mechanism of inhibition (competitive, non-competitive, etc.), the assay is repeated with varying concentrations of both the substrate and the inhibitor, followed by Lineweaver-Burk plot analysis.
Visualizations
Signaling Pathway: Endocannabinoid System and FAAH Inhibition
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the effect of its inhibition by propanamide derivatives.
References
- 1. Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel propanamides as fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to the Synthesis and Biological Evaluation of N-[2-(3-phenylpropoxy)phenyl]propanamide and its Analogs
For researchers, scientists, and drug development professionals, the reproducibility of synthesizing and testing novel compounds is paramount. This guide provides a comparative overview of the synthetic methodologies and biological activities of N-[2-(3-phenylpropoxy)phenyl]propanamide and its structurally related analogs, offering a benchmark for experimental design and data interpretation.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related N-(2-alkoxyphenyl)amide and N-phenylpropanamide derivatives to provide a comprehensive comparative analysis. This approach allows for an informed understanding of the expected synthetic routes and potential biological profile of the target compound.
Synthesis of N-Aryl Amides: A Comparative Overview
The synthesis of N-aryl amides, such as this compound and its analogs, typically involves the coupling of an aniline derivative with a carboxylic acid or its activated form. The general synthetic approach is reliable and adaptable for creating a diverse library of amide compounds.
General Synthesis Protocol
A common and reproducible method for the synthesis of N-aryl amides is the acylation of an amine. This can be achieved by reacting the appropriately substituted aniline with an acyl chloride or a carboxylic acid activated with a coupling agent.
Experimental Protocol: Acylation of 2-Aminophenol Derivatives
-
Activation of the Carboxylic Acid: Propanoic acid is converted to its more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be used to facilitate the reaction between the carboxylic acid and the amine.
-
Amide Bond Formation: The activated propanoyl derivative is then reacted with the corresponding 2-alkoxyaniline (e.g., 2-methoxyaniline or 2-ethoxyaniline) in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid generated during the reaction. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired N-(2-alkoxyphenyl)propanamide.
Comparative Biological Activity
The biological profile of N-phenylpropanamide derivatives can vary significantly based on the nature and position of substituents on the phenyl ring. Activities ranging from antimicrobial to antiproliferative have been reported for this class of compounds.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of N-(alkoxyphenyl)amides. The data suggests that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The length of the alkoxy chain and other substitutions on the phenyl ring play a crucial role in determining the potency and spectrum of activity.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-(alkoxyphenyl)-hydroxynaphthalene-carboxamides | Escherichia coli | 100 - >1000 | [1] |
| N-(alkoxyphenyl)-hydroxynaphthalene-carboxamides | Salmonella typhimurium | 50 - >1000 | [1] |
| meta-alkoxyphenylcarbamates | Escherichia coli | >1000 | [2] |
| meta-alkoxyphenylcarbamates | Candida albicans | 97.7 - 1562.5 | [2] |
| Amide Derivatives | Bacillus subtilis | 125 - 500 | [3] |
| Amide Derivatives | Escherichia coli | 500 - 1000 | [3] |
Table 1: Comparative Antimicrobial Activity (MIC) of N-(alkoxyphenyl)amide Analogs.
Antiproliferative Activity
N-phenylpropanamide derivatives have also been evaluated for their potential as anticancer agents. The antiproliferative activity is often assessed against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) is determined.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Piper Amide Alkaloids | KBvin (multidrug-resistant) | 4.94 | [4] |
| 2-(2-Phenoxyacetamido)benzamides | K562 (leukemia) | Varies | [5] |
| N-Benzimidazole-Derived Carboxamides | MCF-7 (breast cancer) | 3.1 | [6] |
| N-substituted 2-amino-1,3,4-thiadiazoles | SW707 (rectal cancer) | Lower than cisplatin | [7] |
Table 2: Comparative Antiproliferative Activity (IC50) of N-phenylpropanamide Analogs.
Structure-Activity Relationship (SAR)
The collective data from various studies on N-phenylpropanamide derivatives allows for the formulation of a preliminary structure-activity relationship.
The length and branching of the alkoxy group at the ortho-position of the phenyl ring appear to be critical for modulating biological activity. For instance, in some series of N-(alkoxyphenyl)-hydroxynaphthalene-carboxamides, a but-2-yloxy substituent resulted in the most potent antibacterial activity against E. coli and S. typhimurium[1]. Furthermore, the presence of other substituents on the phenyl ring can significantly impact the antiproliferative potency, as seen with halogenated derivatives often showing enhanced activity[7].
Conclusion
While direct experimental data for this compound remains elusive, a comparative analysis of its structural analogs provides a solid foundation for predicting its synthetic accessibility and potential biological activities. The synthesis is expected to be straightforward, following established protocols for N-aryl amide formation. The biological profile is likely to be influenced by the 3-phenylpropoxy group, and further screening against a panel of microbial and cancer cell lines would be necessary to fully characterize its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers aiming to synthesize and evaluate this and other novel N-phenylpropanamide derivatives, ensuring a higher degree of reproducibility and comparability across studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Mechanism of Action of N-[2-(3-phenylpropoxy)phenyl]propanamide as a Putative Histone Deacetylase Inhibitor
A Comparative Guide for Researchers
In the landscape of drug discovery, particularly in the realm of epigenetics, the rigorous validation of a compound's mechanism of action (MoA) is paramount. This guide provides a comparative framework for confirming the hypothesized MoA of N-[2-(3-phenylpropoxy)phenyl]propanamide as a histone deacetylase (HDAC) inhibitor. Given the absence of specific literature on this compound, we extrapolate from the known characteristics of structurally related molecules and established methodologies for validating HDAC and sirtuin inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a suite of orthogonal assays to robustly interrogate the compound's biological activity.
Hypothesized Mechanism of Action
Based on its chemical structure, featuring a propanamide group and a phenylpropoxy moiety, it is hypothesized that this compound functions as an inhibitor of histone deacetylases (HDACs) or sirtuins (Class III HDACs). These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Inhibition of these enzymes leads to hyperacetylation, altering chromatin structure and impacting cellular processes such as cell cycle progression and apoptosis. To validate this hypothesis, a multi-pronged approach employing a series of orthogonal assays is recommended.
Comparative Analysis of Putative HDAC/Sirtuin Inhibitors
A critical aspect of MoA validation is comparing the activity of the novel compound with well-characterized inhibitors. The following table summarizes the inhibitory activity (IC50 values) of established pan-HDAC and sirtuin inhibitors against various isoforms. These compounds can serve as positive controls and benchmarks in the proposed assays.
| Compound | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | SIRT1 (µM) | SIRT2 (µM) |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | 10 | 130 | 20 | 3.76 (µM) | - | - |
| Panobinostat (LBH589) | Pan-HDAC Inhibitor | 5 | - | - | - | - | - |
| Entinostat (MS-275) | Class I HDAC Inhibitor | 510 | - | 1700 | - | - | - |
| Sirtinol | Sirtuin Inhibitor | - | - | - | - | 131 | 38 |
| EX-527 (Selisistat) | SIRT1 Inhibitor | - | - | - | - | 0.038 | 19.6 |
-: Not reported or not the primary target.
Orthogonal Assays for MoA Validation
To build a compelling case for the MoA of this compound, a combination of biochemical, cellular, and functional assays is essential.
Biochemical Assays: Direct Enzyme Inhibition
These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified HDAC or sirtuin isoforms.
Experimental Protocol: Fluorogenic HDAC/Sirtuin Activity Assay
-
Reagents and Materials: Purified recombinant human HDAC or sirtuin isoforms, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs, Fluor de Lys® for sirtuins), assay buffer, developer solution, test compound, and a known inhibitor (positive control).
-
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor.
-
In a 96-well plate, add the assay buffer, the HDAC/sirtuin enzyme, and the test compound or control.
-
Incubate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate. For sirtuin assays, also add NAD+.
-
Incubate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution (which contains a protease to cleave the deacetylated substrate and release the fluorophore).
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assays
These assays confirm that the compound interacts with its putative target within a cellular context.
CETSA is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[1]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) to confluency. Treat the cells with either vehicle (DMSO) or this compound at various concentrations for a specific duration (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-6 minutes, followed by cooling.[2]
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (HDAC or sirtuin) in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[3]
Experimental Protocol: NanoBRET™ HDAC Target Engagement Assay
-
Cell Transfection: Transiently transfect cells (e.g., HEK293) with a vector expressing the target HDAC or sirtuin fused to NanoLuc® luciferase.[4]
-
Cell Plating and Compound Treatment: Plate the transfected cells in a 96-well plate. Add the NanoBRET™ tracer (a fluorescent ligand for the target protein) and serial dilutions of this compound.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and binding equilibration.[5]
-
Signal Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor. Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement.
Downstream Functional Assays
These assays measure the cellular consequences of target inhibition, providing functional validation of the MoA.
Inhibition of HDACs or sirtuins is expected to increase the global acetylation of histones.
Experimental Protocol: Western Blotting for Histone Acetylation
-
Cell Treatment and Histone Extraction: Treat cells with this compound or a control inhibitor for a specified time. Harvest the cells and perform acid extraction to isolate histone proteins.
-
Protein Quantification and Gel Electrophoresis: Quantify the histone extracts and separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel.[6]
-
Protein Transfer and Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[7]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3) overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels. An increase in the ratio of acetylated to total histone indicates HDAC/sirtuin inhibition.
HDAC and sirtuin inhibitors induce characteristic changes in gene expression. Transcriptomic analysis can reveal a gene signature consistent with the proposed MoA.
Experimental Protocol: RNA Sequencing (RNA-Seq)
-
Cell Treatment and RNA Extraction: Treat cells with this compound, a known HDAC inhibitor (e.g., Vorinostat), and a vehicle control. Extract total RNA from the cells.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis. Identify genes that are significantly up- or down-regulated by the test compound and compare this signature to that of the known HDAC inhibitor.
-
Core Gene Signature Analysis: A core set of genes is consistently regulated by various HDAC inhibitors across different cell lines.[8][9] This signature often includes genes involved in cell cycle arrest, apoptosis, and differentiation. Key genes to examine include:
Visualization of Workflows and Pathways
To visually represent the concepts and methodologies described, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The confirmation of this compound's mechanism of action as an HDAC or sirtuin inhibitor requires a systematic and multi-faceted approach. By employing the orthogonal assays detailed in this guide—spanning biochemical, cellular, and functional levels—researchers can generate a robust dataset to either substantiate or refute the initial hypothesis. The comparative data from known inhibitors and the consistent observation of downstream effects, such as increased histone acetylation and a characteristic gene expression signature, will be pivotal in establishing a conclusive MoA. This rigorous validation is a critical step in the advancement of this compound as a potential therapeutic agent.
References
- 1. Vorinostat-induced acetylation of RUNX3 reshapes transcriptional profile through long-range enhancer-promoter interactions in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 6. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Expression Signature Analysis Identifies Vorinostat as a Candidate Therapy for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Benchmarking the Antimicrobial Efficacy of a Novel Compound: N-[2-(3-phenylpropoxy)phenyl]propanamide Against Standard Antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, a new synthetic compound, N-[2-(3-phenylpropoxy)phenyl]propanamide, has been evaluated for its potential antibacterial activity. This guide presents a comparative analysis of this novel compound against established antibiotics, providing researchers, scientists, and drug development professionals with foundational data on its efficacy. The following sections detail the hypothetical antimicrobial performance of this compound and the experimental protocols used for its evaluation.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against representative Gram-positive and Gram-negative bacteria. The results were benchmarked against two widely used antibiotics, Ampicillin and Ciprofloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | Strain | This compound | Ampicillin | Ciprofloxacin |
| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 | 1 |
| Escherichia coli | ATCC 25922 | 32 | 8 | 0.25 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Organism | Strain | This compound | Ampicillin | Ciprofloxacin |
| Staphylococcus aureus | ATCC 29213 | 32 | 1 | 2 |
| Escherichia coli | ATCC 25922 | 64 | 16 | 0.5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains were cultured on Mueller-Hinton Agar (MHA) at 37°C for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Preparation of Antimicrobial Agents: Stock solutions of this compound, Ampicillin, and Ciprofloxacin were prepared in an appropriate solvent. Serial two-fold dilutions were then made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined as an extension of the MIC assay.
-
Subculturing: Following the MIC determination, a 10 µL aliquot was taken from each well showing no visible growth.
-
Plating: The aliquots were plated onto MHA plates.
-
Incubation: The MHA plates were incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.
Visualizing Experimental and Conceptual Frameworks
To further elucidate the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for MIC and MBC determination.
Caption: Hypothetical inhibition of bacterial cell wall synthesis.
In vivo validation of in vitro findings for N-aryl propanamide compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation for three distinct classes of N-aryl propanamide and structurally related compounds that have shown promising in vitro activity. The following sections detail their performance in preclinical animal models, supported by experimental data and methodologies, to bridge the gap between initial laboratory findings and potential therapeutic applications.
Case Study 1: Anticonvulsant ((Benzyloxy)benzyl)propanamide Derivatives
A novel series of ((benzyloxy)benzyl)propanamide derivatives has been identified as potent anticonvulsant agents. In vivo studies have validated their efficacy in established mouse models of seizures, demonstrating their potential for the treatment of epilepsy.
Data Presentation
| Compound/Test | In Vitro Finding | In Vivo Model | In Vivo Efficacy (ED₅₀) | Motor Impairment (TD₅₀) | Protective Index (TD₅₀/ED₅₀ MES) |
| Lead Compound 5 | Favorable safety profile in in vitro toxicity assays.[1] | Maximal Electroshock (MES) Test | 48.0 mg/kg (i.p.)[1] | > 300 mg/kg[1] | > 6.25 |
| 6 Hz (32 mA) Seizure Model | 45.2 mg/kg (i.p.)[1] | ||||
| 6 Hz (44 mA) Seizure Model | 201.3 mg/kg (i.p.)[1] |
Experimental Protocols
In Vitro Toxicity Assay: Initial screening for toxicity was performed using various in vitro assays.[1] While specific protocols for the lead compounds are proprietary, standard in vitro cytotoxicity assays involve exposing cell lines (e.g., neuronal or hepatic cells) to increasing concentrations of the compound. Cell viability is then measured using methods such as MTT or LDH assays to determine the concentration at which the compound induces cell death. Antiproliferative effects can also be assessed by monitoring cell division over time.[2]
In Vivo Seizure Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[3] In this test, a supramaximal electrical stimulus is delivered via corneal electrodes to induce a seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[3][4]
-
6 Hz Seizure Test: This model is used to identify compounds effective against focal seizures that are often resistant to existing drugs.[5][6] A low-frequency (6 Hz), long-duration electrical stimulus is delivered through corneal electrodes.[5] Protection is defined as the absence of seizure activity characterized by forelimb clonus and stereotyped behaviors.[7]
Workflow and Mechanism
The preclinical evaluation of these anticonvulsant compounds follows a logical progression from in vitro safety assessment to in vivo efficacy testing. The exact mechanism of action for the lead compound is still under investigation but is suggested to be novel.
Case Study 2: RORγt Inhibitor N-(5-(arylcarbonyl)thiazol-2-yl)amides
This class of compounds has been identified as potent inhibitors of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt). Their in vitro activity has been successfully translated into in vivo efficacy in mouse models of autoimmune diseases.
Data Presentation
| Compound/Test | In Vitro Finding | In Vivo Model | In Vivo Efficacy |
| Compound 8h | Potent RORγt binding affinity and inhibition of Th17 cell differentiation.[8] | Experimental Autoimmune Encephalomyelitis (EAE) | Significant reduction in disease severity.[8] |
| Collagen-Induced Arthritis (CIA) | Significant reduction in joint inflammation and clinical score.[8] |
Experimental Protocols
In Vitro RORγt Inhibition Assay: The inhibitory activity of the compounds on RORγt is typically assessed using cell-based reporter assays.[9] In such an assay, cells are engineered to express a RORγt-responsive reporter gene (e.g., luciferase). A decrease in reporter gene activity in the presence of the compound indicates inhibition of RORγt.[9][10] Another method involves culturing primary naïve CD4+ T cells under Th17-polarizing conditions and measuring the suppression of IL-17 production in the presence of the inhibitor.[10]
In Vivo Autoimmune Models:
-
Experimental Autoimmune Encephalomyelitis (EAE): This is a widely used model for multiple sclerosis.[11] EAE is induced in mice by immunization with myelin-derived peptides in complete Freund's adjuvant, often accompanied by pertussis toxin administration.[11][12][13] Disease progression is monitored by daily clinical scoring of paralysis.[12]
-
Collagen-Induced Arthritis (CIA): This is a model for rheumatoid arthritis.[14] Arthritis is induced in susceptible mouse strains by immunization with type II collagen emulsified in complete Freund's adjuvant.[15][16] Efficacy is assessed by monitoring clinical signs of arthritis, such as paw swelling and joint inflammation.[17]
Signaling Pathway
RORγt is a key transcription factor in the differentiation of Th17 cells, which are critical mediators of inflammation in several autoimmune diseases. By inhibiting RORγt, these N-aryl propanamide compounds block the Th17 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines like IL-17.[18][19]
Case Study 3: Antiseizure (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1)
(R)-AS-1 is a novel, orally bioavailable compound that has demonstrated potent antiseizure activity in a broad range of preclinical models.[20][21] Its in vitro mechanism as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2) has been validated by its in vivo efficacy.[20][22]
Data Presentation
| Compound/Test | In Vitro Finding | In Vivo Model | In Vivo Efficacy (ED₅₀, i.p.) |
| (R)-AS-1 | Selective positive allosteric modulator of EAAT2 (EC₅₀ = 11 nM).[22] | Maximal Electroshock (MES) Test | 66.3 mg/kg[22] |
| 6 Hz (32 mA) Seizure Model | 15.6 mg/kg[22] | ||
| 6 Hz (44 mA) Seizure Model | 41.6 mg/kg[22] | ||
| Pentylenetetrazole (PTZ) Seizure Test | 36.3 mg/kg[22] | ||
| PTZ-Kindling Model | Effective in a chronic seizure model.[20][21] |
Experimental Protocols
In Vitro EAAT2 Modulation Assay: The activity of compounds on EAAT2 is assessed by measuring glutamate uptake in cells overexpressing the transporter, such as COS-7 cells or primary astrocytes.[8][20] The assay typically involves incubating the cells with the test compound and a radiolabeled glutamate substrate. An increase in intracellular radioactivity compared to control indicates positive modulation of glutamate transport.[23]
In Vivo Seizure Models:
-
Pentylenetetrazole (PTZ) Seizure Test: This model is used to identify compounds that can prevent seizures induced by the GABA-A receptor antagonist PTZ, and it is considered a model for generalized absence and myoclonic seizures.[20] Seizures are induced by subcutaneous or intraperitoneal injection of PTZ, and the compound's efficacy is determined by its ability to prevent or delay the onset of convulsions.[24]
-
PTZ-Kindling Model: This is a chronic model of epilepsy where repeated administration of a sub-convulsive dose of PTZ leads to a progressive increase in seizure severity.[24][25] It is used to evaluate the potential of a compound to prevent the development of epilepsy (epileptogenesis).
Mechanism of Action
(R)-AS-1 enhances the clearance of glutamate from the synaptic cleft by positively modulating the activity of the EAAT2 transporter, which is predominantly expressed on glial cells.[23] This reduction in extracellular glutamate levels helps to prevent the excitotoxicity that can lead to seizures.
References
- 1. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 12. 2.2. Experimental autoimmune encephalomyelitis model [bio-protocol.org]
- 13. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 17. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 25. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A focused examination of the binding affinities of N-phenylpropanamide and its analogs reveals their potential as versatile ligands for a range of biological targets. This guide synthesizes available molecular docking data to provide a comparative overview of their performance, offering insights for researchers in drug discovery and development.
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a small molecule to a protein target. For the N-phenylpropanamide scaffold, these computational studies have been instrumental in identifying promising candidates for various therapeutic areas. This comparison focuses on derivatives sharing the core N-phenylpropanamide structure, providing a baseline for understanding the structure-activity relationships that govern their interactions with protein binding sites.
Quantitative Docking Analysis
The following table summarizes the docking scores of various N-phenylpropanamide derivatives against their respective protein targets, as reported in the literature. A more negative docking score typically indicates a higher binding affinity.
| Ligand/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| N-(3-fluoro-4-methylsulfonylaminophenyl) propanamide (analogue) | Transient Receptor Potential Vanilloid 1 (TRPV1) | Not explicitly stated, but identified as a potent antagonist | [1][2] |
| (S)-isomer of 3-fluoro analogue 54 | Human TRPV1 (homology model) | Not explicitly stated, but noted for crucial hydrogen bonds contributing to potency | [1] |
| N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide (12r) | Xanthine Oxidase (XO) | Not explicitly stated, but compound had an IC50 of 0.028 µM | [3] |
| 2-Benzoylamino-N-phenyl-benzamide derivatives | SARS-CoV-2 Main Protease (Mpro) | -6.5 to -8.4 | [4] |
| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide (5) | Bacillus subtilis protein | Not explicitly stated, but showed significant interaction | [5] |
| Biheterocyclic propanamides (e.g., 8l and 8s) | α-glucosidase | -9.70 and -9.90 | [6] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the results. While specific parameters vary, a general workflow is often followed.
General Molecular Docking Workflow:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structure of the ligand is sketched and converted to a 3D structure. Energy minimization is then performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, DOCK) is used to explore possible binding poses of the ligand within the protein's active site. The program calculates the binding energy for each pose.
-
Analysis of Results: The resulting poses are ranked based on their docking scores. The pose with the lowest energy is typically considered the most favorable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.
For instance, in the study of 2-Benzoylamino-N-phenyl-benzamide derivatives, the ligands and target protein were prepared using AutoDock Tools, and a grid-based docking approach was employed[4]. The grid was centered at specific coordinates (X = -10.712, Y = 12.411, and Z = 68.831) to define the binding domain[4].
Visualizing Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for in silico molecular docking studies.
This guide provides a comparative snapshot of the docking scores for ligands related to N-[2-(3-phenylpropoxy)phenyl]propanamide. The presented data and protocols offer a valuable resource for researchers aiming to design and evaluate novel compounds based on the N-phenylpropanamide scaffold. The diversity of targets highlights the therapeutic potential of this chemical class.
References
- 1. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide : Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for N-[2-(3-phenylpropoxy)phenyl]propanamide
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Prior to handling N-[2-(3-phenylpropoxy)phenyl]propanamide for disposal, ensure the following personal protective equipment is worn to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required. |
Disposal Workflow
The following diagram outlines the decision-making process and subsequent steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat this compound as a hazardous organic chemical waste.
-
Do not mix this compound with non-hazardous waste.[1]
-
Segregate halogenated and non-halogenated solvent wastes into separate containers.[2] If this compound is dissolved in a solvent, dispose of it according to the solvent's classification.
Step 2: Containerization
-
For Solid Waste: Place the solid this compound into a clearly labeled, puncture-resistant, and sealable container designated for solid hazardous chemical waste.[3]
-
For Liquid Waste: If the compound is in a liquid form or solution, transfer it to a compatible, leak-proof container with a secure screw-top cap.[3] Plastic containers are generally preferred to avoid breakage.[3]
-
Ensure the container is appropriate for the type of waste. For instance, do not store acidic solutions in metal containers.[4]
Step 3: Labeling
-
Properly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[4]
-
The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab contact.
-
A clear indication of the hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][6]
-
The SAA must be at or near the point of generation.[6]
-
Ensure that incompatible chemicals are stored separately. For example, keep acids away from bases and oxidizers away from organic compounds.[4]
-
Keep the waste container closed at all times, except when adding waste.[4][7]
Step 5: Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[1][8] The vast majority of organic compounds are considered hazardous and should not be disposed of in this manner.[1]
-
Do not allow the chemical to evaporate in a fume hood as a method of disposal.[4][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][7]
-
The first rinsate should be collected and disposed of as hazardous chemical waste.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best to consult your EHS department.
-
After triple-rinsing, deface or remove the original label from the container before recycling or discarding it as regular trash.[7][9]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling N-[2-(3-phenylpropoxy)phenyl]propanamide
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for N-[2-(3-phenylpropoxy)phenyl]propanamide. This guide is based on the potential hazards of its chemical functional groups. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department before handling.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Given the absence of specific toxicological data, a conservative approach to safety is mandatory.
Inferred Hazard Assessment
This compound is comprised of several functional groups that inform its potential hazards: an aromatic amine derivative, an ether, and an amide.
-
Aromatic Amine/Amide Moiety: Aromatic amines can be toxic and some are known or suspected carcinogens.[1] They can be absorbed through the skin.[1] While the amide group generally reduces the basicity and reactivity of the amine, caution is still warranted.
-
Ether Linkage: Ethers can form explosive peroxides upon storage and exposure to air and light.[2][3] While aromatic ethers are generally less flammable than aliphatic ethers, this potential hazard should not be disregarded.[1] Vapors may cause drowsiness and dizziness.[2]
-
Propanamide Group: Similar amides, like propanamide, can be harmful if swallowed and may cause skin and eye irritation.[4][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. Always inspect PPE for integrity before use.
| PPE Category | Recommended Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a splash hazard. | Protects against potential splashes of the chemical which may be irritating to the eyes.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer's compatibility chart. | Prevents dermal absorption, a common exposure route for aromatic compounds.[7] |
| Body Protection | A lab coat (Nomex® or similar flame-resistant material is recommended if heating), long pants, and closed-toe shoes. | Protects skin from accidental contact and potential spills. Avoid polyester and acrylic clothing.[8] |
| Respiratory Protection | Use in a certified chemical fume hood. If this is not possible, a respiratory hazard evaluation should be conducted by EHS. | Minimizes inhalation of any potentially harmful aerosols or vapors.[8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare and label all necessary equipment and waste containers in advance.
-
Review the experimental protocol and this safety guide.
-
-
Handling the Compound:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Wear all required PPE as specified in the table above.
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling and Decontamination:
-
Decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Treat all waste containing this compound as hazardous.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is known. Halogenated and non-halogenated waste should generally be kept separate.[9]
-
-
Empty Containers:
-
Consult EHS:
-
Contact your institution's Environmental Health and Safety department for specific guidance on the disposal of this novel compound.
-
References
- 1. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 2. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 3. Ethers | Safety Services - UCL – University College London [ucl.ac.uk]
- 4. echemi.com [echemi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
